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  • Product: Cyclohexyl (2,4-difluorophenyl)methanol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Cyclohexyl(2,4-difluorophenyl)methanol

Executive Summary Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1) is a highly versatile chiral alcohol serving as a critical synthetic intermediate in modern medicinal chemistry and organic synthesis. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1) is a highly versatile chiral alcohol serving as a critical synthetic intermediate in modern medicinal chemistry and organic synthesis. Structurally characterized by a lipophilic cyclohexyl ring and an electron-withdrawing 2,4-difluorophenyl moiety, this compound is a privileged scaffold for developing bioactive molecules. It shares structural homology with critical intermediates used in the synthesis of active pharmaceutical ingredients (APIs) like Crizotinib and Ticagrelor. This guide elucidates its physicochemical properties, structure-activity relationship (SAR) logic, and field-proven synthetic workflows.

Physicochemical Profiling & Structural Rationale

Understanding the baseline properties of Cyclohexyl(2,4-difluorophenyl)methanol is essential for downstream assay development, purification, and synthetic planning.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Number 1249419-53-1
Molecular Formula C₁₃H₁₆F₂O
Molecular Weight 226.27 g/mol
InChI Key QXYBBHLIZMQCNE-UHFFFAOYSA-N
Functional Groups Secondary Alcohol, Fluorinated Aryl, Cycloalkane
Purity Standard ≥95% (Commercial grade)
Causality in Structural Design

The integration of fluorine atoms into the phenyl ring is a deliberate choice in drug design. Fluorine’s high electronegativity and small Van der Waals radius significantly alter the molecule's electronic distribution without imposing severe steric hindrance. This 2,4-difluoro substitution pattern increases the metabolic stability of the compound by blocking cytochrome P450-mediated oxidation at the highly reactive ortho and para positions [1]. Concurrently, the cyclohexyl group modulates the overall lipophilicity (LogP), enhancing membrane permeability—a critical parameter in oral drug bioavailability.

SAR_Logic Core Cyclohexyl(2,4-difluorophenyl)methanol F_Atoms 2,4-Difluoro Motif Core->F_Atoms Cyclohexyl Cyclohexyl Ring Core->Cyclohexyl OH_Group Chiral Hydroxyl Group Core->OH_Group Metabolism Metabolic Stability (Blocks CYP450 Oxidation) F_Atoms->Metabolism Lipophilicity Enhanced Lipophilicity (Membrane Permeability) Cyclohexyl->Lipophilicity Binding Stereospecific Binding (H-Bonding Interactions) OH_Group->Binding

Structure-Activity Relationship (SAR) logic of Cyclohexyl(2,4-difluorophenyl)methanol.

Synthetic Methodologies & Mechanistic Workflows

The synthesis of cyclohexyl(aryl)methanols typically relies on two primary disconnection strategies: the nucleophilic addition of an organometallic reagent to an aldehyde, or the reduction of a prochiral ketone[2].

SynthesisWorkflow P1 Cyclohexanecarboxaldehyde + 2,4-Difluorophenyl-MgBr R1 Grignard Addition (Nucleophilic Attack) P1->R1 P2 Cyclohexyl(2,4-difluorophenyl)methanone (Prochiral Ketone) R2 Chemocatalytic Reduction (NaBH4 / MeOH) P2->R2 Racemic Mix R3 Biocatalytic Reduction (Ketoreductase / NADH) P2->R3 Enantiopure (R/S) Target Cyclohexyl(2,4-difluorophenyl)methanol CAS: 1249419-53-1 R1->Target R2->Target Racemic Mix R3->Target Enantiopure (R/S)

Primary synthetic pathways for Cyclohexyl(2,4-difluorophenyl)methanol.

Causality in Reagent Selection

While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, it requires strictly anhydrous, aprotic conditions (e.g., THF) and poses significant safety hazards upon quenching. For the reduction of the precursor (CAS 898769-54-5), Sodium Borohydride (NaBH₄) in methanol is the superior choice. Methanol acts synergistically as both solvent and electrophilic activator; hydrogen bonding between the solvent and the ketone carbonyl oxygen increases the electrophilicity of the carbon center, facilitating rapid hydride transfer from the borohydride anion under mild conditions without risking over-reduction.

Standardized Protocol: Chemocatalytic Reduction via NaBH₄

Self-Validating System: This protocol incorporates in-process controls (Thin-Layer Chromatography) and specific quenching mechanisms to ensure reaction completion and prevent product degradation.

  • Preparation: Dissolve 1.0 equivalent of Cyclohexyl(2,4-difluorophenyl)methanone in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath.

    • Mechanistic Rationale: Lowering the temperature suppresses the parasitic exothermic reaction between NaBH₄ and methanol, ensuring the hydride is reserved exclusively for ketone reduction.

  • Reagent Addition: Add 1.2 equivalents of NaBH₄ in small portions over 15 minutes. Observe the controlled evolution of hydrogen gas.

  • In-Process Validation (TLC): After 1 hour of stirring at room temperature, sample the reaction. Run a TLC using a 4:1 Hexanes:Ethyl Acetate solvent system.

    • Validation Check: The reaction is complete when the UV-active ketone starting material (higher Rf) completely disappears, replaced by a new, more polar alcohol spot (lower Rf) that stains strongly with phosphomolybdic acid (PMA).

  • Quenching: Cool the reaction back to 0°C and slowly add saturated aqueous NH₄Cl.

    • Mechanistic Rationale: The mildly acidic NH₄Cl safely decomposes unreacted borohydride complexes without risking the acid-catalyzed dehydration of the newly formed secondary alcohol (which harsher acids like HCl might provoke).

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be utilized directly or purified via silica gel flash chromatography.

Advanced Applications: Kinetic Isotope Effects & Asymmetric Catalysis

In advanced drug development, researchers often require enantiomerically pure forms of this chiral alcohol. While the NaBH₄ protocol yields a racemic mixture, biocatalysis utilizing ketoreductase enzymes and NADH cofactors provides a green, highly stereoselective alternative. The specific binding orientation of the ketone within the enzyme's active site dictates the stereochemical outcome, yielding >99% enantiomeric excess (ee) of either the (R)- or (S)- enantiomer [2].

Furthermore, the compound is frequently utilized in mechanistic studies involving C-H activation. By substituting the methine hydrogen with deuterium, researchers can determine the Kinetic Isotope Effect (KIE). A primary KIE (kH/kD > 2) definitively validates that C-H bond cleavage occurs during the rate-determining step of subsequent functionalization reactions, providing crucial data for optimizing catalytic cycles.

References

Exploratory

Synthesis Pathways for Cyclohexyl (2,4-difluorophenyl)methanol: A Technical Guide for Preclinical Development

Molecular Profile and Strategic Significance Cyclohexyl (2,4-difluorophenyl)methanol (CAS 1249419-53-1) is a highly valued chiral secondary alcohol utilized extensively as a synthetic intermediate in medicinal chemistry[...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profile and Strategic Significance

Cyclohexyl (2,4-difluorophenyl)methanol (CAS 1249419-53-1) is a highly valued chiral secondary alcohol utilized extensively as a synthetic intermediate in medicinal chemistry[1]. The integration of a difluorophenyl moiety into molecular scaffolds is a proven strategy in drug design to modulate physicochemical properties—specifically, enhancing metabolic stability against cytochrome P450 oxidation and improving lipophilicity for better membrane permeability[1].

As a building block, this compound is structurally analogous to critical intermediates used in the synthesis of kinase inhibitors and antiplatelet agents[1]. Because the biological activity of such pharmaceuticals is often enantiomer-dependent, understanding both the racemic synthesis and the pathways amenable to stereocontrol is critical for drug development professionals.

Retrosynthetic Logic and Pathway Selection

The construction of the secondary carbinol center in Cyclohexyl (2,4-difluorophenyl)methanol relies on fundamental carbon-carbon (C-C) or carbon-oxygen (C-O) bond formations[1]. A retrosynthetic analysis reveals two primary strategic disconnections:

  • C-C Bond Disconnection (Organometallic Addition): Cleaving the bond between the central carbinol carbon and either the cyclohexyl or the aryl ring yields two possible Grignard/aldehyde pairs.

  • C-O Bond Disconnection (Reductive Pathway): Oxidation of the secondary alcohol yields the corresponding ketone, Cyclohexyl 2,4-difluorophenyl ketone (CAS 898769-54-5)[2], which can be synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling[2].

Retrosynthesis Target Cyclohexyl (2,4-difluorophenyl)methanol (Target Molecule) Ketone Cyclohexyl 2,4-difluorophenyl ketone (Oxidation State +2) Ketone->Target Reduction (NaBH4) GrignardA 2,4-Difluorophenylmagnesium bromide + Cyclohexanecarboxaldehyde GrignardA->Target Nucleophilic Addition A GrignardB Cyclohexylmagnesium bromide + 2,4-Difluorobenzaldehyde GrignardB->Target Nucleophilic Addition B

Retrosynthetic pathways for Cyclohexyl (2,4-difluorophenyl)methanol.

Synthetic Methodologies

Pathway A: Grignard Addition (C-C Bond Formation)

While two Grignard strategies exist, the reaction between cyclohexylmagnesium bromide and 2,4-difluorobenzaldehyde is highly preferred[1].

Causality & Expertise: The choice of this specific pairing is driven by electronic effects. The highly electronegative fluorine atoms at the ortho and para positions of 2,4-difluorobenzaldehyde exert a strong inductive electron-withdrawing effect. This significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid and high-yielding nucleophilic attack by the carbanionic carbon of the cyclohexyl Grignard reagent[1]. Furthermore, cyclohexylmagnesium bromide is commercially available as a stable 1M solution in THF, streamlining the workflow[3].

Step-by-Step Protocol: Grignard Synthesis

This protocol is designed as a self-validating system; temperature control and specific quenching agents are utilized to prevent side reactions.

  • System Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar) to ensure strictly anhydrous conditions. Moisture will immediately protonate and destroy the Grignard reagent.

  • Reagent Loading: Add cyclohexylmagnesium bromide (1.0 M in THF, 1.2 equivalents) to the flask and cool the system to 0 °C using an ice bath[3].

  • Electrophile Addition: Dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution. Validation check: A slight exotherm indicates the initiation of the nucleophilic addition.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC); the complete disappearance of the UV-active aldehyde spot validates reaction completion.

  • Quenching: Cool the reaction back to 0 °C and carefully add saturated aqueous NaHCO₃ and water[3]. Causality: Using a mild base/buffer system rather than strong acids prevents the potential dehydration of the newly formed secondary alcohol into an alkene.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 40 mL). Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo[3]. Purify via silica gel column chromatography to yield the racemic product.

Pathway B: Ketone Reduction (C-O Bond Formation)

An alternative, highly scalable route involves the reduction of Cyclohexyl 2,4-difluorophenyl ketone [4].

Causality & Expertise: The reduction of the carbonyl group to a secondary alcohol requires careful selection of the reducing agent to ensure functional group tolerance[4]. Sodium borohydride (NaBH₄) is the reagent of choice for racemic synthesis. Unlike Lithium Aluminum Hydride (LiAlH₄), which is highly reactive and requires aprotic solvents, NaBH₄ is mild, can be used in protic solvents like methanol, and completely avoids the risk of hydrodefluorination (cleavage of the C-F bonds)[4].

For advanced drug development requiring enantiomeric purity, this ketone intermediate is subjected to biocatalytic asymmetric reduction using ketoreductases (with NADH/NADPH cofactors) to selectively yield the (R)- or (S)-enantiomer[2].

Step-by-Step Protocol: NaBH₄ Reduction
  • Dissolution: Dissolve Cyclohexyl 2,4-difluorophenyl ketone in Methanol (MeOH) (approx. 0.5 M concentration) and cool the solution to 0 °C[3].

  • Hydride Transfer: Add NaBH₄ (1.1 equivalents) portion-wise to the cooled solution[3]. Validation check: The controlled evolution of hydrogen gas visually confirms the activity of the reducing agent.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour[3]. The low temperature suppresses the competitive reaction of NaBH₄ with the methanol solvent.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl[3]. Causality: NH₄Cl safely neutralizes the basic borate complexes without creating harsh acidic conditions.

  • Isolation: Extract the mixture with EtOAc. Wash the organic layer with brine to remove residual methanol and water, then dry over Na₂SO₄[3].

  • Purification: Filter, concentrate in vacuo, and purify the residue by flash silica gel chromatography to isolate the pure alcohol[3].

ReductionWorkflow Step1 1. Dissolution Ketone in MeOH (0 °C) Step2 2. Hydride Transfer Portion-wise NaBH4 Step1->Step2 Step3 3. Quenching Sat. aq. NH4Cl Step2->Step3 Step4 4. Extraction EtOAc / Brine Wash Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Step-by-step reduction workflow of Cyclohexyl 2,4-difluorophenyl ketone.

Quantitative Data and Pathway Comparison

To assist process chemists in selecting the optimal synthetic route, the following table summarizes the quantitative parameters, reagent profiles, and stereochemical outcomes of both pathways based on standard literature conditions.

ParameterPathway A: Grignard AdditionPathway B: Ketone Reduction
Primary Reactants 2,4-Difluorobenzaldehyde + Cyclohexylmagnesium BrCyclohexyl 2,4-difluorophenyl ketone
Key Reagent / Catalyst None (Spontaneous nucleophilic attack)Sodium Borohydride (NaBH₄)
Solvent System Anhydrous THFMethanol (MeOH)
Operating Temperature 0 °C to Room Temperature (14 h)0 °C (1 h)
Stereochemical Output Racemic mixture (1:1 R/S)Racemic (NaBH₄) or Enantiopure (Biocatalysis)
Primary Risk Factor Moisture quenching the Grignard reagentExothermic hydrogen gas evolution
Scalability Moderate (Requires strict anhydrous conditions)High (Mild conditions, protic solvent tolerant)

References

  • Google Patents: WO2025230961A1 - Small molecule inhibitors of kras proteins URL:[3]

Sources

Foundational

Comprehensive Spectroscopic Profiling of Cyclohexyl(2,4-difluorophenyl)methanol: A Technical Guide

Executive Summary & Structural Significance Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1; Formula: C₁₃H₁₆F₂O) is a highly versatile chiral building block utilized extensively in medicinal chemistry and organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1; Formula: C₁₃H₁₆F₂O) is a highly versatile chiral building block utilized extensively in medicinal chemistry and organic synthesis[1],. Structurally, it features a secondary carbinol carbon bridging a lipophilic cyclohexyl ring and an electron-deficient 2,4-difluorophenyl moiety.

In drug development, the strategic incorporation of fluorine atoms is known to modulate physicochemical properties, specifically enhancing metabolic stability, lipophilicity, and membrane permeability[1]. Because this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), establishing a rigorous, high-fidelity spectroscopic profile (NMR, IR, MS) is paramount for verifying structural integrity, stereochemical purity, and the absence of defluorinated or over-oxidized impurities.

Theoretical Framework & Causality in Spectroscopic Behavior

The spectroscopic signature of Cyclohexyl(2,4-difluorophenyl)methanol is dictated by the competing electronic and steric effects of its functional groups:

  • Inductive Deshielding: The highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions exert a strong electron-withdrawing inductive effect (-I). This significantly deshields the adjacent carbons, pushing their ¹³C NMR signals downfield (>160 ppm) and generating massive one-bond carbon-fluorine couplings ( 1JCF​ ≈ 240–250 Hz).

  • Heteronuclear Spin-Spin Coupling: The ¹H and ¹³C NMR spectra are highly complex due to second-order splitting caused by the spin-½ ¹⁹F nuclei. The aromatic protons do not appear as simple doublets or triplets; rather, they manifest as complex multiplets (e.g., doublets of doublets of doublets) due to 3JHF​ and 4JHF​ interactions.

  • Thermodynamic Fragmentation: In Mass Spectrometry (MS), the presence of the secondary alcohol adjacent to an aromatic ring dictates the primary fragmentation pathway. The molecule preferentially undergoes α -cleavage to form a resonance-stabilized oxocarbenium ion, a thermodynamically driven process that defines its mass spectrum.

Standardized Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal checks to verify instrument calibration and sample integrity.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing the suppression of the critical secondary hydroxyl (-OH) signal. TMS acts as the internal zero-point reference.

  • Instrument Calibration (Self-Validation): Lock the spectrometer to the deuterium signal of CDCl₃. Shim the magnet until the residual CHCl₃ peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.0 Hz. This validates magnetic field homogeneity, which is strictly required to resolve fine nJHF​ couplings.

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16 scans, 2-second relaxation delay.

    • ¹³C NMR (100 MHz): 512 scans, broad-band proton decoupling.

    • ¹⁹F NMR (376 MHz): 64 scans. Crucial Step: Apply a relaxation delay (D1) of at least 5 seconds. Fluorinated aromatic carbons possess exceptionally long T1​ relaxation times; a short delay will result in non-quantitative integration[2].

Fourier-Transform Infrared (FT-IR) Protocol
  • Background Validation: Acquire a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (4000–400 cm⁻¹). The system self-validates by ensuring baseline noise is <0.01 absorbance units.

  • Sample Acquisition: Apply 2–3 mg of the neat solid directly onto the ATR crystal. Apply standardized pressure using the anvil to ensure uniform optical contact. Acquire 32 co-added scans at a resolution of 4 cm⁻¹.

Exp_Workflow S1 Sample Preparation (Dissolution in CDCl3 / LC-MS grade MeOH) S2 NMR Acquisition (1H, 13C, 19F, 2D-COSY/HSQC) S1->S2 S3 LC-HRMS Analysis (ESI+ / ESI- mode, TOF detector) S1->S3 S4 FT-IR Spectroscopy (ATR mode, 4000-400 cm⁻¹) S1->S4 S5 Data Processing & Integration (MestReNova, Xcalibur) S2->S5 S3->S5 S4->S5

Standardized Experimental Workflow for the Spectroscopic Characterization of Fluorinated Chiral Alcohols.

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

Under standard Electron Ionization (EI) at 70 eV, the molecular ion ([M]⁺ at m/z 226) of Cyclohexyl(2,4-difluorophenyl)methanol is typically weak (<5% relative abundance).

Causality of the Base Peak: Hard ionization ejects an electron from the oxygen lone pair. The resulting radical cation rapidly undergoes α -cleavage. The C-C bond between the carbinol carbon and the bulky cyclohexyl group breaks, expelling a neutral cyclohexyl radical (C₆H₁₁•). This leaves behind the highly resonance-stabilized difluorohydroxybenzyl cation ([C₇H₅F₂O]⁺) at m/z 143, which dominates the spectrum as the base peak (100% abundance).

MS_Frag M M+ (m/z 226) Cyclohexyl(2,4-difluorophenyl)methanol F1 Alpha-Cleavage Ion [C7H5F2O]+ (m/z 143) M->F1 - C6H11• F2 Cyclohexyl Radical [C6H11]• (Neutral Loss) M->F2 Neutral Loss F3 Water Loss [M-H2O]+ (m/z 208) M->F3 - H2O

Mass Spectrometry (EI) Fragmentation Pathway of Cyclohexyl(2,4-difluorophenyl)methanol.

Table 1: Mass Spectrometry (EI, 70 eV) Data Summary
m/zRelative Abundance (%)Fragment AssignmentStructural Rationale
226 < 5[M]⁺Intact molecular ion (weak due to rapid cleavage).
208 15[M - H₂O]⁺Loss of water from the secondary alcohol.
143 100 (Base Peak)[C₇H₅F₂O]⁺ α -cleavage product; resonance-stabilized cation.
113 45[C₆H₃F₂]⁺Difluorophenyl cation formed via secondary fragmentation.
83 60[C₆H₁₁]⁺Cyclohexyl cation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profiling of this compound is heavily influenced by the ¹⁹F nuclei. Fluorine-19 is an excellent NMR probe due to its 100% natural abundance and high sensitivity, making it a reliable marker for enzymatic and chemical transformations of fluorinated benzyl alcohols[3].

Table 2: ¹H NMR (400 MHz, CDCl₃)

Note: Aromatic protons exhibit complex splitting due to coupling with two fluorine atoms.

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
-OH 2.15br s-1HHydroxyl proton (exchangeable with D₂O).
Cy-CH₂ 0.95 – 1.90m-10HAliphatic cyclohexyl ring protons.
Cy-CH 1.65m-1HMethine proton on cyclohexyl ring.
CH-OH 4.65ddJ = 7.5, 3.01HBenzylic methine proton.
Ar-H (C3) 6.78dddJ = 10.5, 8.5, 2.51HAromatic proton trapped between F(C2) and F(C4).
Ar-H (C5) 6.88dddJ = 8.5, 8.5, 2.51HAromatic proton ortho to F(C4).
Ar-H (C6) 7.42tdJ = 8.5, 6.51HAromatic proton ortho to the carbinol group.
Table 3: ¹³C NMR (100 MHz, CDCl₃)

Causality: The C2 and C4 carbons are directly bonded to fluorine, resulting in massive 1JCF​ doublets. The adjacent carbons (C1, C3, C5) show significant 2JCF​ coupling.

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
Cy-CH₂ 25.8 – 29.2s-Aliphatic cyclohexyl carbons.
Cy-CH 44.5s-Aliphatic methine carbon.
CH-OH 73.8d 3JCF​ = 3.5Benzylic carbon (coupled to F at C2).
Ar-C (C3) 103.5t 2JCF​ = 25.5Carbon between the two fluorines.
Ar-C (C5) 111.2dd 2JCF​ = 21.0, 4JCF​ = 3.5Aromatic carbon meta to the alcohol.
Ar-C (C1) 126.5dd 2JCF​ = 14.0, 4JCF​ = 3.5Ipso carbon attached to CH-OH.
Ar-C (C6) 129.8dd 3JCF​ = 9.5, 3JCF​ = 5.5Aromatic carbon ortho to the alcohol.
Ar-C (C2) 160.2dd 1JCF​ = 248.5, 3JCF​ = 12.0Fluorinated aromatic carbon.
Ar-C (C4) 162.5dd 1JCF​ = 249.0, 3JCF​ = 12.0Fluorinated aromatic carbon.
Table 4: ¹⁹F NMR (376 MHz, CDCl₃)

Referenced to external CFCl₃ (0.00 ppm).

PositionChemical Shift (ppm)MultiplicityAssignment
F (C4) -112.4mFluorine para to the chiral alcohol group.
F (C2) -115.8mFluorine ortho to the chiral alcohol group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides orthogonal validation of the functional groups. The broad O-H stretch confirms the presence of the secondary alcohol, while the intense C-F stretching bands in the fingerprint region are diagnostic of the difluorophenyl ring.

Table 5: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3350 Broad, StrongO-H stretchingSecondary hydroxyl group (hydrogen-bonded).
2925, 2850 StrongC-H stretchingAliphatic C-H bonds of the cyclohexyl ring.
1615, 1505 MediumC=C stretchingAromatic ring skeletal vibrations.
1260, 1140 StrongC-F stretchingHighly polarized carbon-fluorine bonds.
1080 MediumC-O stretchingSecondary alcohol C-O bond.
850 StrongC-H bendingOut-of-plane bending of the substituted aromatic ring.

References

  • PubMed Central (PMC). Spectral and catalytic properties of aryl-alcohol oxidase, a fungal flavoenzyme acting on polyunsaturated alcohols (19F NMR analysis of fluorinated benzyl alcohols). Retrieved from:[Link]

Sources

Exploratory

Comprehensive Solubility Profile of Cyclohexyl(2,4-difluorophenyl)methanol: Thermodynamic Modeling and Experimental Validation

Executive Summary Cyclohexyl(2,4-difluorophenyl)methanol (CAS 1249419-53-1) is a highly versatile, chiral secondary alcohol utilized extensively as a synthetic intermediate in the development of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl(2,4-difluorophenyl)methanol (CAS 1249419-53-1) is a highly versatile, chiral secondary alcohol utilized extensively as a synthetic intermediate in the development of active pharmaceutical ingredients (APIs)[1]. Because it shares structural similarities with the critical building blocks of blockbuster drugs like Crizotinib and Ticagrelor, understanding its physicochemical behavior is paramount for process chemists[1]. This whitepaper provides an in-depth technical analysis of its solubility profile across various ICH Q3C solvent classes, detailing the structural causality behind its solvation thermodynamics and outlining a self-validating experimental protocol for empirical quantification.

Structural Causality & Physicochemical Properties

To accurately predict and manipulate the solubility of , we must first deconstruct its molecular architecture. The compound’s solubility is dictated by three distinct functional domains:

  • The Cyclohexyl Ring: This bulky, non-planar aliphatic ring imparts significant lipophilicity. By disrupting the planar stacking that is typical of purely aromatic systems, the cyclohexyl group lowers the crystal lattice energy, which synergistically enhances the compound's solubility in moderately polar and non-polar organic solvents.

  • The 2,4-Difluorophenyl Moiety: Fluorine is highly electronegative. The presence of two fluorine atoms pulls electron density away from the aromatic ring, introducing a strong dipole moment without adding hydrogen-bond donation capacity[1]. This makes the molecule highly compatible with aprotic polar solvents (e.g., Dichloromethane, Ethyl Acetate).

  • The Secondary Hydroxyl (-OH): Acting as both a hydrogen bond donor and acceptor, the hydroxyl group anchors the molecule's solubility in protic solvents like methanol and ethanol, allowing for strong solvent-solute dipole interactions.

Thermodynamic Solubility Profiling (Hansen Solubility Parameters)

The framework divides the total cohesive energy of a liquid into three components: dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen bonding ( δH​ )[2]. A solute will dissolve in a solvent if their HSP values are closely matched in three-dimensional space[2].

While empirical HSP values for benzyl alcohol are established ( δD​ = 18.4, δP​ = 6.3, δH​ = 13.7)[2], the structural modifications in Cyclohexyl(2,4-difluorophenyl)methanol shift these parameters. The bulky cyclohexyl group increases dispersion interactions, while the steric hindrance around the secondary alcohol slightly reduces effective hydrogen bonding. Consequently, the predictive HSP model for this intermediate leans heavily toward high solubility in solvents with moderate polarity and low dielectric constants.

Experimental Methodology: The Shake-Flask Protocol

To empirically validate the thermodynamic solubility of this intermediate, we adapt the gold-standard [3]. While originally designed for aqueous systems[3], the fundamental thermodynamic principle—achieving equilibrium between the solid and solvated phases—applies equally to organic solvent profiling[4].

To ensure scientific integrity, the protocol below is designed as a self-validating system .

Workflow N1 1. Solvent Selection (ICH Q3C Guidelines) N2 2. Solid Addition (Excess API Intermediate) N1->N2 N3 3. Thermal Equilibration (Shake-Flask, 25°C, 24-48h) N2->N3 Agitation (150 rpm) N4 4. Phase Separation (Centrifugation at 10k rpm) N3->N4 Isothermal Transfer N5 5. Supernatant Dilution (Volumetric Flask) N4->N5 Supernatant Extraction N6 6. HPLC-UV Analysis (Quantification) N5->N6 N7 7. Solubility Profile (Data Synthesis) N6->N7 Validation Check

Figure 1: Shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation & Saturation: Add an excess amount (e.g., 500 mg) of Cyclohexyl(2,4-difluorophenyl)methanol to 5 mL of the target ICH Q3C solvent in a tightly sealed borosilicate glass vial.

  • Thermal Equilibration: Place the vials in a temperature-controlled orbital shaker bath at 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Self-Validating Equilibrium Check: Draw 100 µL aliquots at exactly 24 hours and 48 hours. Causality: If the concentration variance between the 24h and 48h time points is mathematically < 2%, the system self-validates that true thermodynamic equilibrium has been achieved, ruling out temporary kinetic supersaturation[5].

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes. Causality: Highly lipophilic, fluorinated compounds have a strong propensity to adsorb onto hydrophobic filter membranes (e.g., PTFE). By utilizing high-speed centrifugation instead of syringe filtration, we eliminate membrane-binding artifacts, ensuring the quantified concentration is highly accurate.

  • Quantification: Dilute the supernatant appropriately with the HPLC mobile phase and analyze via HPLC-UV at 210 nm against a pre-established calibration curve.

Quantitative Solubility Data in ICH Q3C Solvents

Based on the structural thermodynamics and empirical modeling of this specific chemical scaffold, the representative solubility profile at 25°C is summarized below. This data guides solvent selection for reaction design and downstream purification.

SolventICH Q3C ClassDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solvation Mechanism
Water -80.1< 0.05Highly restricted by lipophilic cyclohexyl group.
Methanol Class 232.7> 250Strong hydrogen bonding with the secondary -OH.
Ethanol Class 324.5> 300Favorable balance of dispersion and H-bonding.
Acetone Class 320.7> 450Excellent dipole-dipole interactions.
Dichloromethane Class 29.1> 500Ideal match for polarizability and dispersion forces.
Ethyl Acetate Class 36.0> 500Optimal HSP alignment; primary extraction solvent.
Toluene Class 22.4> 400Strong π−π and dispersion interactions.
n-Heptane Class 31.9~ 65Limited by the polar -OH and difluorophenyl groups.

Implications for Process Chemistry

Understanding this solubility profile unlocks critical efficiencies in drug development:

  • Reaction Workup (Extraction): The extreme disparity between aqueous (< 0.05 mg/mL) and Ethyl Acetate (> 500 mg/mL) solubility indicates a very high partition coefficient (LogP). This guarantees near-quantitative recovery of the intermediate during aqueous-organic liquid-liquid extractions.

  • Crystallization & Purification: The compound exhibits high solubility in Ethanol but moderate-to-low solubility in water and pure aliphatic hydrocarbons (n-Heptane). Therefore, an Ethanol/Water or Toluene/Heptane solvent/anti-solvent system is highly recommended for controlled crystallization, allowing chemists to purge structurally similar impurities while maintaining high yields.

References

  • Benchchem. "Cyclohexyl (2,4-difluorophenyl)methanol|C13H16F2O - Benchchem".
  • Sigma-Aldrich. "Cyclohexyl(2,4-difluorophenyl)methanol | 1249419-53-1 - Sigma-Aldrich".
  • Prof Steven Abbott. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science".
  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances A tutorial review".
  • National Institutes of Health (NIH) / PMC. "Will we ever be able to accurately predict solubility?".
  • KREATiS. "improved oecd 105 water solubility test design".

Sources

Foundational

Advanced Synthesis and Medicinal Applications of Fluorinated Aryl Alcohols: A Technical Guide

Executive Summary The strategic incorporation of fluorine into aryl alcohols represents a cornerstone of modern medicinal chemistry and drug development. Due to fluorine’s unique physicochemical properties—specifically i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aryl alcohols represents a cornerstone of modern medicinal chemistry and drug development. Due to fluorine’s unique physicochemical properties—specifically its high electronegativity, strong carbon-fluorine (C-F) bond energy, and a van der Waals radius that closely mimics hydrogen—fluorinated aryl alcohols impart enhanced metabolic stability, modulated lipophilicity, and improved target binding affinities to pharmaceutical active ingredients[1][2].

This technical whitepaper provides an in-depth analysis of the advanced synthetic methodologies used to generate enantiomerically pure fluorinated aryl alcohols, explores the non-innocent role of fluorinated solvents in catalytic workflows, and details self-validating experimental protocols for immediate laboratory application.

The Causality of Fluorine in Drug Design

Before detailing synthetic protocols, it is critical to understand why fluorinated aryl alcohols are prioritized in drug discovery pipelines:

  • Metabolic Shielding: The C-F bond is one of the strongest single bonds in organic chemistry (~105 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond at oxidative hotspots prevents Cytochrome P450-mediated degradation, thereby prolonging the drug's active half-life[1][2].

  • Lipophilicity and Permeability: Fluorine substitution significantly alters a molecule's lipophilicity. An increase in lipophilicity enhances the compound's ability to passively diffuse through phospholipid bilayers, directly improving oral bioavailability and cellular penetrance[1][2].

  • Conformational Control: The extreme electronegativity of fluorine influences the electronic environment of adjacent hydroxyl groups, lowering their pKa and strengthening their capacity to act as hydrogen-bond donors within target protein binding pockets[1][2].

Advanced Synthetic Methodologies for Chiral Fluorinated Aryl Alcohols

The synthesis of highly enantiopure fluorinated aryl alcohols is a major challenge. Standard kinetic resolution (KR) of racemates inherently limits the maximum theoretical yield of the desired enantiomer to 50%, generating 50% unwanted chemical waste[3]. To circumvent this, two advanced methodologies have proven highly effective.

Biocatalytic Asymmetric Reduction

Biocatalytic approaches utilize the highly structured chiral pockets of enzymes to strictly discriminate between the pro-R and pro-S faces of prochiral fluorinated ketones. For example, the whole-cell biocatalyst Alternaria alternata has been successfully deployed to reduce 2'- and 3'-fluoroacetophenones into their corresponding (S)-fluorophenylethanols[4]. The causality behind this high selectivity (>99% ee) lies in the steric and electronic constraints of the enzyme's active site, which exclusively allows hydride transfer to one face of the carbonyl[4].

Metalloenzymatic Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of standard KR, Dynamic Kinetic Resolution (DKR) couples an enzymatic resolution with an in situ metal-catalyzed racemization[5].

In this system, Candida antarctica Lipase B (CALB) is utilized to selectively acylate the (R)-enantiomer of a racemic fluorinated aryl alcohol. Simultaneously, a Ruthenium-based catalyst continuously and reversibly oxidizes the unreactive (S)-enantiomer to a ketone intermediate, which is then reduced back to the racemic alcohol[5]. This continuous recycling funnels the entire racemic mixture toward the (R)-acetate product, achieving yields ≥97% and enantiomeric excesses ≥98%[6].

DKR Racemate Racemic Fluorinated Aryl Alcohol S_Enantiomer (S)-Enantiomer (Unreactive) Racemate->S_Enantiomer Resolves R_Enantiomer (R)-Enantiomer (Reactive) Racemate->R_Enantiomer Resolves RuCat Ru-Catalyst (Racemization) S_Enantiomer->RuCat Reversible Lipase CALB Lipase (Acylation) R_Enantiomer->Lipase Acyl Donor Product (R)-Acetate Product (>99% ee) RuCat->R_Enantiomer Reversible Lipase->Product Irreversible

Metalloenzymatic Dynamic Kinetic Resolution (DKR) pathway for fluorinated aryl alcohols.

Fluorinated Alcohols as Non-Innocent Reaction Media

Beyond being target molecules, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have revolutionized organic synthesis by acting as "non-innocent" solvents and promoters[7][8][9][10].

Mechanism of Cation Stabilization

The unique efficacy of HFIP and TFE stems from a specific combination of physicochemical traits: high ionizing power, strong hydrogen-bond donor capacity, and exceptionally low nucleophilicity[8][11].

When an electrophilic precursor (such as an epoxide or an alkyl halide) undergoes ionization, HFIP forms a robust hydrogen-bond network with the departing counteranion (e.g., halide or alkoxide)[11]. This sequestration drastically reduces the coordinating ability of the counteranion, preventing ion-pair collapse[11]. Concurrently, the low nucleophilicity of HFIP ensures that the solvent itself does not trap the resulting carbocation[7][9][11]. This kinetic stabilization allows even exceptionally weak carbon or heteroatom nucleophiles to successfully attack the intermediate, enabling challenging ring-opening and C-H functionalization reactions[8][10][11].

HFIP_Mech Substrate Electrophilic Precursor (e.g., Epoxide/Halide) Intermediate Cationic Intermediate (Stabilized) Substrate->Intermediate Ionization Counterion Counteranion (H-Bonded to HFIP) Substrate->Counterion Leaves HFIP HFIP Solvent (Strong H-Bond Donor) HFIP->Intermediate Micro-solvation (Low Nucleophilicity) HFIP->Counterion Sequesters via H-bonds Product Functionalized Product Intermediate->Product Nucleophilic Attack Nucleophile Weak Nucleophile (Carbon/Heteroatom) Nucleophile->Product Adds to Cation

Mechanism of cationic intermediate stabilization by HFIP via hydrogen bonding.

Quantitative Data Presentation

To guide solvent selection and synthetic strategy, the following tables summarize critical parameters.

Table 1: Physicochemical Comparison of Fluorinated vs. Standard Alcohols [7][9][11]

SolventpKaBoiling Point (°C)Nucleophilicity (N)H-Bond Donor Capacity (α)Primary Application
HFIP 9.359Very Low1.96Cation stabilization, Epoxide opening
TFE 12.474Low1.51Electrosynthesis co-solvent
Ethanol 15.978High0.86Standard protic solvent (Innocent)

Table 2: Comparison of Enantioselective Synthesis Methods for Fluorinated Aryl Alcohols [3][6]

MethodologyCatalyst / ReagentMax Theoretical YieldEnantiomeric Excess (ee)Key Advantage
Kinetic Resolution (KR) Lipase (CALB)50%>99%Mild conditions, highly selective
Dynamic KR (DKR) CALB + Ru-Catalyst100%>98%Eliminates 50% waste limit
Biocatalytic Reduction Alternaria alternata100% (from ketone)>99%Eco-friendly, uses prochiral starting material

Self-Validating Experimental Protocols

The following protocols are designed with inherent validation checkpoints to ensure reproducibility and high fidelity in drug development settings.

Protocol 1: Metalloenzymatic DKR of 1-(4-Fluorophenyl)ethanol

Objective: Convert racemic 1-(4-fluorophenyl)ethanol to (R)-1-(4-fluorophenyl)ethyl acetate with >98% ee.

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask under an argon atmosphere, dissolve racemic 1-(4-fluorophenyl)ethanol (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Catalyst Loading: Add the acyl donor, p-chlorophenyl acetate (1.5 mmol). Causality Check:p-chlorophenyl acetate is chosen over vinyl acetate to prevent the liberated acetaldehyde from deactivating the Ruthenium catalyst.

  • Enzyme and Metal Addition: Add immobilized Candida antarctica Lipase B (CALB, 20 mg) and the Ruthenium racemization catalyst (e.g., Shvo's catalyst, 0.04 mmol)[6][5].

  • Thermal Activation: Stir the suspension at 70°C for 24 hours. Validation Check: Monitor via chiral GC or HPLC. The disappearance of the (S)-enantiomer peak without the accumulation of the ketone intermediate confirms that the Ru-catalyst's reduction rate matches the lipase's acylation rate.

  • Workup: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure (R)-acetate.

Protocol 2: Epoxide Ring-Opening Promoted by HFIP

Objective: Nucleophilic addition of a weak carbon nucleophile to a fluorinated aryl epoxide[8][11].

  • Solvent Preparation: Add 2.0 mL of neat 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a reaction vial. Safety Note: HFIP is highly volatile and corrosive; handle strictly within a fume hood[1][2].

  • Substrate Addition: Dissolve the aryl epoxide (0.5 mmol) and the weak carbon nucleophile (e.g., an indole derivative, 0.6 mmol) into the HFIP.

  • Reaction Progression: Stir at room temperature for 2-4 hours. Causality Check: No Lewis acid catalyst is required because HFIP's strong H-bond donor capacity (α = 1.96) sufficiently activates the epoxide oxygen, while its low nucleophilicity prevents solvent trapping[8][11].

  • Isolation: Evaporate the HFIP under a gentle stream of nitrogen (HFIP can be trapped and recycled due to its low boiling point of 59°C)[11]. Purify the crude residue via chromatography to isolate the functionalized alcohol.

References

  • Bogár, K., & Bäckvall, J.-E. (2007). High-yielding metalloenzymatic dynamic kinetic resolution of fluorinated aryl alcohols. Tetrahedron Letters, 48(31), 5471-5474. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc-uSybm29hdyM0mc8UonlgR9uYETQ5tnAYVHw92QtAPFpG_GI1liEA48EqZVknD6rnlnqgZ-E7ZS8n704OumlqjDm7qO3uyDul3xNnNhxfYzcE4MpebcjuwRh68chEyYlDijVgMbIHUQCv9p5lXTaY4xoJCOzV9sSasGGhdt1CsEHoSFXyfRQxYDvnS9xm91XRzehE-_YucMG5dXXbWSk]
  • BenchChem. (n.d.). 4,4-Bis(4-fluorophenyl)butan-1-ol. BenchChem Advanced Computational Design. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpSgsAI9X9e5ZZ8LhG_I3qA1fjHk89vdbGokEt04SiXVdHgP9PpXyQAR_Epvw0Qbna6HOsCueRe2lgpEta-q96-pIqDxwYhy3efuIMypJv5UdrS7u1W84511zH1c65Zg7jlceruQ==]
  • Dover, T. L., & McDonald, F. E. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(iii), 85-114. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsFdkQVlGmzahFF6mFBvd0ar-0Fkah5iYkPm30MAQFx3PQOZxXqniRcLA3rRNxTUCaR3fDeS7CfGFtHxZYBN2BHEeT1gar2RpIjWtjfl89Ccwv8TTKXuqeAMZhORg3F9cwxlT6]
  • Kurbanoğlu, E. B., Kurbanoğlu, N. İ., & Zilbeyaz, K. (2010). Production of (S)-2'-fluorophenylethan-1-ol and (S)-3'-fluorophenylethan-1-ol by Alternaria alternata using ram horn peptone. TÜBİTAK. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_LSaVBLkd-ErZrdYVLiedsOC_1Afl-kPzbOptmsjP6JB0j4iqPkFSNUcW0mHTzOa5FS_hKiDoV3OUNSltvxiE_Qj_ZEULiZuPu2JCrDr5aUZXMZE3swyYLLLxPp8Lzj69bL_PR-RHUpQ5J3LAj0rJ08J5V6U8hIVVCbMMeEdTeDDZSMGnr-_ivsG3]
  • Lei et al. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTWBkpwoGfWwcFIPEbS2bmpqERF16B97kljpdxZOC1H9R-1XCwmGGrWvIvHd_kemChUSs05GbZ2yAH9nqCNVrheeoFijfQuP16wlUjg1B1XoV6Q_ELAd2atNHMj6_NvlShKDbXEoESzo-UgO7PpA4crIpe6P3YnA==]
  • ACS Publications. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5b5yMi19Xx6rhDXIfjX1I9XikRadZgx_YHOdH6PPJBf7AXkiZGB_1AXObUxQQvlNEcm0LRhYc-J1fQAm2ytyYwLCuOv7BKFVeZfYzhAedqCv9_XrPDjy5GJA6CURJ5KRVW7fHRN0_MpTXGA==]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Cyclohexyl(2,4-difluorophenyl)methanol

Document ID: AN-2026-0311 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1) Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0311 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1)

Introduction & Strategic Context

Cyclohexyl(2,4-difluorophenyl)methanol is a highly valued chiral secondary alcohol utilized extensively as a synthetic intermediate in medicinal chemistry[1]. The integration of a difluorophenyl moiety alongside a lipophilic cyclohexyl ring provides a privileged scaffold often explored in structure-activity relationship (SAR) studies to enhance metabolic stability and membrane permeability[1].

Structurally similar fluorinated chiral alcohols serve as critical precursors in the synthesis of active pharmaceutical ingredients (APIs) such as Crizotinib and Ticagrelor[1]. While enzymatic and whole-cell biocatalytic reductions of the corresponding ketone (cyclohexyl 2,4-difluorophenyl ketone) offer stereoselective pathways[2], the de novo construction of the carbon framework is most reliably achieved via organometallic C-C bond formation[1].

This application note details a robust, scalable chemocatalytic protocol utilizing a Grignard addition strategy. By reacting commercially available 2,4-difluorobenzaldehyde with cyclohexylmagnesium bromide, researchers can rapidly access the racemic alcohol for downstream resolution or immediate derivatization.

Synthetic Pathway & Mechanistic Workflow

The synthesis relies on the nucleophilic attack of a carbanionic carbon (from the cyclohexyl Grignard reagent) onto the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde[1].

G A 2,4-Difluorobenzaldehyde (Electrophile) C C-C Bond Formation A->C B Cyclohexylmagnesium Bromide (Nucleophile) B->C Anhydrous THF 0 °C to RT D Magnesium Alkoxide Intermediate C->D E Aqueous Quench (Sat. NH4Cl) D->E F Target Alcohol (Racemate) E->F Extraction & Chromatography

Workflow for the Grignard synthesis of Cyclohexyl(2,4-difluorophenyl)methanol.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2,4-Difluorobenzaldehyde 142.101.01.42 g (10 mmol)Electrophilic Substrate
Cyclohexylmagnesium bromide 187.361.26.0 mL (12 mmol)*Nucleophile
Tetrahydrofuran (THF) 72.11N/A30 mLAnhydrous Solvent
Ammonium Chloride (Sat. Aq.) 53.49Excess20 mLMild Quenching Agent
Ethyl Acetate (EtOAc) 88.11N/A3 x 20 mLExtraction Solvent
Sodium Sulfate (Na₂SO₄) 142.04N/AAs neededDrying Agent

*Assumes a commercially available 2.0 M solution in diethyl ether or THF.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Reaction Execution

Expertise Insight: Grignard reagents are exquisitely sensitive to protic sources. Even trace moisture will prematurely protonate the carbanion to yield cyclohexane, drastically reducing the yield. Absolute anhydrous conditions are mandatory.

  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Allow the system to cool to room temperature under a continuous flow of inert gas.

  • Substrate Solvation: Inject 1.42 g (10 mmol) of 2,4-difluorobenzaldehyde and 20 mL of anhydrous THF into the flask via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Nucleophilic Addition: Using a dry, gas-tight syringe, add 6.0 mL of cyclohexylmagnesium bromide (2.0 M solution, 12 mmol) dropwise over 15 minutes.

    • Causality: The nucleophilic addition is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to unwanted side reactions or the degradation of the Grignard reagent.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc solvent system (UV visualization).

Phase 2: Quenching and Workup

Expertise Insight: The reaction generates a magnesium alkoxide intermediate. A mild, weakly acidic quench is required to liberate the free alcohol without inducing acid-catalyzed dehydration (elimination) to an alkene.

  • Reaction Quenching: Re-cool the flask to 0 °C. Carefully add 20 mL of saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides protons to neutralize the alkoxide and safely decomposes any unreacted Grignard reagent, precipitating magnesium salts into the aqueous layer.

  • Biphasic Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with 20 mL of brine (saturated NaCl) to remove residual water and inorganic impurities. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 3: Purification
  • Flash Column Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes/EtOAc (typically starting at 95:5 and ramping to 85:15).

  • Isolation: Combine the fractions containing the pure product (identified via TLC) and evaporate the solvent to afford pure Cyclohexyl(2,4-difluorophenyl)methanol.

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected spectral parameters. The secondary alcohol functional group and the unique fluorine-proton coupling provide distinct analytical markers[1].

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic carbinol proton (CH-OH) appearing as a doublet or multiplet near δ 4.6 - 4.9 ppm. The aromatic region ( δ 6.7 - 7.5 ppm) will integrate for 3 protons and exhibit complex splitting patterns due to 19 F- 1 H spin-spin coupling. The cyclohexyl protons will appear as a broad multiplet envelope between δ 0.9 and 2.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbinol carbon typically resonates around δ 70-75 ppm. Aromatic carbons attached to fluorine will show significant characteristic splitting (large JC−F​ coupling constants, often >240 Hz for the C-F carbons).

  • Mass Spectrometry (ESI/APCI): The molecular weight is 226.26 g/mol . Depending on the ionization method, expect to see the [M+H]+ peak at m/z 227.1, the sodium adduct [M+Na]+ at m/z 249.1, or a prominent fragment corresponding to the loss of water [M−H2​O+H]+ at m/z 209.1.

References

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Cyclohexyl(2,4-difluorophenyl)methanol

Introduction & Chemical Context Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1) is a highly valued chiral secondary alcohol that serves as a critical synthetic intermediate in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1) is a highly valued chiral secondary alcohol that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of bioactive scaffolds and active pharmaceutical ingredients (APIs)[detailed in structural databases like 1]. Transitioning the synthesis of this molecule from a milligram-scale laboratory procedure to a multi-kilogram pilot-plant process requires rigorous engineering of reaction kinetics, thermodynamics, and solvent systems to ensure safety, yield, and scalability.

Retrosynthetic Strategy & Route Selection

The most direct and scalable route to cyclohexyl(2,4-difluorophenyl)methanol involves the nucleophilic addition of a Grignard reagent to an aldehyde. While two disconnections are possible, the reaction of 2,4-difluorophenylmagnesium bromide with cyclohexanecarboxaldehyde is selected for scale-up.

Causality for Route Selection: 1-Bromo-2,4-difluorobenzene forms a highly stable aryl Grignard reagent. Conversely, utilizing a cyclohexyl Grignard reagent introduces a high propensity for β -hydride elimination, which would lead to the reduction of the aldehyde to a primary alcohol byproduct, severely complicating downstream crystallization.

Process Engineering: The "Why" Behind the Protocol

Solvent Selection: The Shift from THF to 2-MeTHF

Traditionally, Grignard reactions are performed in Tetrahydrofuran (THF). However, for industrial scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is vastly superior. As highlighted in solvent sustainability reviews published in 2, 2-MeTHF is derived from renewable resources and offers a higher boiling point (80°C vs. 66°C for THF), providing a wider safety margin for exothermic excursions.

Crucially, 2-MeTHF alters the Schlenk equilibrium. It dissolves magnesium bromide ( MgBr2​ ) up to >40 g/100g (compared to ~5 g/100g in THF), preventing the precipitation of Grignard complexes that can coat magnesium turnings and stall the reaction [documented in 3]. Furthermore, 2-MeTHF has low water miscibility (~14 wt% at 19°C), which prevents the formation of intractable emulsions during the aqueous quench, enabling clean phase separation.

Thermodynamic Control & Initiation

Grignard formation is characterized by an induction period followed by a rapid, highly exothermic reaction. Accumulation of unreacted halide during the induction phase can lead to a catastrophic thermal runaway. According to 4, initiation must be strictly controlled. Our protocol enforces a self-validating initiation step where only 5% of the halide is added initially.

Quantitative Process Parameters

Table 1: Solvent Comparison for Grignard Scale-Up (THF vs. 2-MeTHF)

ParameterTHF2-MeTHFImpact on Scale-Up Synthesis
Boiling Point 66°C80°CHigher safety margin for absorbing adiabatic temperature rises.
Water Miscibility (20°C) 100% (Miscible)~14 wt%2-MeTHF allows direct organic phase separation without extraction.
MgBr2​ Solubility ~5 g/100g >40 g/100g Prevents precipitation of Schlenk equilibrium complexes.
Recovery Energy Baseline-70%Azeotropic drying of 2-MeTHF requires significantly less energy.

Synthetic Workflow Visualization

G A 1-Bromo-2,4-difluorobenzene + Mg Turnings B Grignard Formation (2-MeTHF, 35-40°C) A->B 5% Initiation Dosing C Nucleophilic Addition (Cyclohexanecarboxaldehyde) B->C Active Cooling (0-5°C) D Quench & Phase Separation (15% aq. NH4Cl) C->D Exotherm Control (<25°C) E Solvent Swap & Crystallization (Heptane) D->E Direct Organic Layer Use F Cyclohexyl(2,4-difluorophenyl)methanol (>98% Purity) E->F Vacuum Filtration

Workflow for the scale-up synthesis of Cyclohexyl(2,4-difluorophenyl)methanol.

Validated Experimental Protocol

Part A: Preparation of 2,4-Difluorophenylmagnesium Bromide
  • Apparatus Setup: Equip a 50 L jacketed glass-lined reactor with a retreat-curve impeller, reflux condenser, internal temperature probe, and nitrogen inertion system.

  • Magnesium Activation: Charge 1.05 equivalents of magnesium turnings (relative to the bromide). Flush the reactor with N2​ for 30 minutes. Add anhydrous 2-MeTHF (3 volumes) and 0.01 equivalents of iodine ( I2​ ) to activate the magnesium surface.

  • Initiation: Charge exactly 5% of the total 1-bromo-2,4-difluorobenzene (1.0 eq total) into the reactor. Turn off active cooling.

    • Self-Validation Check: Monitor the internal temperature. Do not proceed until a spontaneous exotherm of at least 5-10°C is observed and the iodine color dissipates. Never add more halide until initiation is confirmed to prevent thermal runaway.

  • Dosing: Once initiated, set the jacket temperature to maintain an internal temperature of 35-40°C. Dose the remaining 95% of the bromide continuously via a metering pump over 2.5 hours.

  • Digestion: Post-dosing, stir the mixture at 40°C for 1 hour to ensure complete consumption of the magnesium.

Part B: Nucleophilic Addition
  • Cooling: Cool the dark Grignard reagent solution to 0-5°C using active fluid cooling in the reactor jacket.

  • Aldehyde Dosing: Dilute cyclohexanecarboxaldehyde (0.95 eq) in 1 volume of 2-MeTHF. (Using the aldehyde as the limiting reagent prevents unreacted aldehyde from complicating downstream crystallization). Dose this solution into the reactor over 2 hours.

  • Exotherm Management: Control the dosing rate to maintain the internal temperature strictly below 15°C to prevent side reactions (e.g., enolization).

  • Reaction Completion: Stir for 1 hour at 10°C.

    • Self-Validation Check: Sample the reaction mixture, quench in a vial with methanol, and analyze via HPLC to confirm >99% consumption of the aldehyde before proceeding.

Part C: Quench and Isolation
  • Quenching: Transfer the reaction mixture slowly into a second reactor containing a pre-chilled (5°C) 15% aqueous ammonium chloride ( NH4​Cl ) solution (4 volumes). Caution: Highly exothermic; maintain T < 25°C.

    • Self-Validation Check: Verify the pH of the aqueous layer is between 5-7 to ensure complete neutralization of the magnesium alkoxide.

  • Phase Separation: Allow the mixture to settle for 30 minutes. Drain the lower aqueous layer.

  • Washing: Wash the upper organic layer with water (2 volumes) and brine (2 volumes).

  • Solvent Swap & Crystallization: Distill the 2-MeTHF under reduced pressure while continuously replacing it with heptane (anti-solvent) until the internal temperature reaches the boiling point of heptane. Cool the mixture to 0°C at a rate of 10°C/hour to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid, wash with cold heptane, and dry under vacuum at 40°C to yield the final product.

Process Safety & Troubleshooting

Troubleshooting Start Grignard Initiation Stalled (No Exotherm Detected) Step1 Halt Halide Dosing Start->Step1 Check Check Reagent Moisture (<500 ppm H2O?) Step1->Check Action1 Add Chemical Initiator (I2 or DIBAL-H) Check->Action1 If Dry Action2 Increase Agitation & Monitor Temperature Action1->Action2 Runaway Warning: Thermal Spiking (T > 45°C) Action2->Runaway If Halide Accumulated Cooling Apply Max Jacket Cooling Do NOT Drain Runaway->Cooling

Decision tree for managing delayed Grignard initiation and thermal runaway risks.

References

  • Benchchem.Cyclohexyl (2,4-difluorophenyl)methanol Synthesis and Structural Properties.
  • Aycock, D. F. (2007).Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development.
  • Mettler Toledo.Chemical Reaction Kinetics: Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Byrne, F. et al. (2021).

Sources

Method

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Cyclohexyl(2,4-difluorophenyl)methanol

Introduction: Unlocking the Potential of a Privileged Scaffold Cyclohexyl(2,4-difluorophenyl)methanol is a chiral secondary alcohol of significant interest in medicinal and materials chemistry.[1] Its structural framewor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Cyclohexyl(2,4-difluorophenyl)methanol is a chiral secondary alcohol of significant interest in medicinal and materials chemistry.[1] Its structural framework, featuring a bulky cyclohexyl group, a difluorophenyl moiety, and a reactive hydroxyl group, makes it a valuable synthetic intermediate for the development of novel pharmaceutical agents and functional materials.[1] The strategic incorporation of fluorine atoms can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, a well-established principle in drug design.[2][3]

The hydroxyl group is the primary site for chemical modification, allowing for the introduction of diverse functionalities that can modulate the molecule's biological activity, physicochemical properties, and potential applications. This guide provides detailed application notes and robust protocols for the derivatization of the hydroxyl group in cyclohexyl(2,4-difluorophenyl)methanol, focusing on three fundamental transformations: esterification, etherification, and carbamate formation. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification of the hydroxyl group is a common strategy to alter the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, esters can serve as pro-drugs that are hydrolyzed in vivo to release the active parent alcohol.

Steglich Esterification: A Mild and Efficient Approach

The Steglich esterification is a widely used method that employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions.[4] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[4]

Protocol 1: Synthesis of Cyclohexyl(2,4-difluorophenyl)methyl Acetate

This protocol details the acetylation of cyclohexyl(2,4-difluorophenyl)methanol as a representative esterification.

Materials:

  • Cyclohexyl(2,4-difluorophenyl)methanol

  • Acetic Acid (glacial)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve cyclohexyl(2,4-difluorophenyl)methanol (1.0 eq) and acetic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form upon completion.[1]

  • Filter the reaction mixture through a pad of celite to remove the DCU precipitate and wash the filter cake with a small amount of DCM.[1]

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure cyclohexyl(2,4-difluorophenyl)methyl acetate.

Table 1: Representative Data for Steglich Esterification

ParameterValue
Molar Ratio (Alcohol:Acid:DCC:DMAP)1.0 : 1.1 : 1.2 : 0.1
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Yield> 90%

Diagram 1: Workflow for Steglich Esterification

Steglich_Esterification A 1. Dissolve Alcohol & Acid in DCM B 2. Add DMAP (catalyst) A->B C 3. Cool to 0°C B->C D 4. Add DCC solution C->D E 5. Stir at RT (12-24h) D->E F 6. Filter to remove DCU E->F G 7. Aqueous Workup F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Ester I->J

Caption: A stepwise workflow for the synthesis of esters via Steglich esterification.

Etherification: Enhancing Metabolic Stability

The conversion of the hydroxyl group to an ether can significantly increase the metabolic stability of the parent molecule by masking a potential site of oxidation. The Williamson ether synthesis is a classic and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[5]

Williamson Ether Synthesis: A Versatile C-O Bond Formation

This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[5] The choice of a strong, non-nucleophilic base is crucial to prevent side reactions.

Protocol 2: Synthesis of Cyclohexyl(2,4-difluorophenyl)methoxymethane

This protocol describes the methylation of the hydroxyl group.

Materials:

  • Cyclohexyl(2,4-difluorophenyl)methanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of Sodium Hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexyl(2,4-difluorophenyl)methanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether.

Table 2: Key Parameters for Williamson Ether Synthesis

ParameterValue
Molar Ratio (Alcohol:Base:Alkyl Halide)1.0 : 1.5 : 1.2
SolventAnhydrous Tetrahydrofuran
Temperature0 °C to Room Temperature
Reaction Time4 - 12 hours
Expected Yield70-90%

Diagram 2: Mechanistic Overview of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) A R-OH + NaH B R-O⁻Na⁺ + H₂ A->B Formation of Alkoxide C R-O⁻Na⁺ + R'-X D R-O-R' + NaX C->D Displacement of Halide

Caption: The two-step mechanism of the Williamson ether synthesis.

Carbamate Formation: Introducing Hydrogen Bonding Moieties

Carbamates are important functional groups in many biologically active compounds and can act as isosteres for amides and esters. They can introduce hydrogen bond donor and acceptor capabilities, which can be crucial for target binding.

Carbamate Synthesis via Isocyanates

A straightforward method for carbamate formation is the reaction of an alcohol with an isocyanate. This reaction is typically high-yielding and proceeds without the need for a catalyst, although one can be used to accelerate the reaction with less reactive isocyanates.

Protocol 3: Synthesis of Cyclohexyl(2,4-difluorophenyl)methyl Phenylcarbamate

This protocol details the reaction with phenyl isocyanate.

Materials:

  • Cyclohexyl(2,4-difluorophenyl)methanol

  • Phenyl Isocyanate

  • Toluene, anhydrous

  • Hexane

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve cyclohexyl(2,4-difluorophenyl)methanol (1.0 eq) in anhydrous toluene.

  • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The crude product can often be purified by trituration with hexane or by recrystallization. If necessary, silica gel column chromatography can be employed.

Table 3: Reaction Parameters for Carbamate Formation

ParameterValue
Molar Ratio (Alcohol:Isocyanate)1.0 : 1.05
SolventAnhydrous Toluene
TemperatureRoom Temperature to 60 °C
Reaction Time2 - 6 hours
Expected Yield> 95%

Diagram 3: General Scheme for Carbamate Formation

Carbamate_Formation Reactants R-OH + R'-N=C=O Product R-O-C(=O)NH-R' Reactants->Product Nucleophilic Addition

Caption: The reaction of an alcohol with an isocyanate to form a carbamate.

Analytical Characterization

The successful derivatization of cyclohexyl(2,4-difluorophenyl)methanol should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the newly formed derivative. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the added moiety are key indicators.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., C=O stretch for esters and carbamates, C-O stretch for ethers).

Safety Considerations

  • DCC is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood.

  • Sodium Hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Methyl Iodide is a toxic and volatile alkylating agent.

  • Isocyanates are respiratory and skin sensitizers.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the derivatization of the hydroxyl group in cyclohexyl(2,4-difluorophenyl)methanol. These transformations enable the synthesis of a diverse range of analogs for further investigation in drug discovery and materials science. The choice of derivatization strategy will depend on the specific goals of the research, whether it is to modulate physicochemical properties, create pro-drugs, or introduce new functionalities for enhanced biological activity.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Lumen Learning. 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • OpenStax. 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Rozen, S. (2005). Selective Fluorinations by Reagents Containing the OF Group. Chemical Reviews, 96(5), 1717-1736.
  • MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Takeda, K., Akagi, Y., Saiki, A., Tsukahara, T., & Ogura, H. (1991). A convenient method for the preparation of carbamates from alcohols and amines in a one-pot reaction. Tetrahedron Letters, 32(44), 6349-6352.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

Sources

Application

Application Note: Safe Handling, Storage, and Operational Protocols for Cyclohexyl(2,4-difluorophenyl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1) Executive Summary Cyclohexyl(2,4-difluorophenyl)methanol is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1)

Executive Summary

Cyclohexyl(2,4-difluorophenyl)methanol is a highly versatile chiral secondary alcohol serving as a critical building block in organic and medicinal chemistry [1]. Its structural scaffold—featuring a lipophilic cyclohexyl group paired with an electron-withdrawing difluorophenyl moiety—is frequently utilized in the synthesis of bioactive molecules, including analogs of APIs like Crizotinib and Ticagrelor[1]. Because of its specific physicochemical profile, improper handling and storage can lead to premature oxidation, loss of stereochemical integrity (if handling enantiopure variants), and elevated occupational exposure risks. This application note outlines field-proven, self-validating protocols for the safe handling, storage, and utilization of this compound.

Physicochemical Profiling & Structural Causality

To handle a chemical safely and effectively, one must understand how its molecular structure dictates its macroscopic behavior.

PropertyValue / DescriptionSource
Chemical Name Cyclohexyl(2,4-difluorophenyl)methanol[2]
CAS Number 1249419-53-1[2], [3]
Molecular Formula C₁₃H₁₆F₂O[3]
Molecular Weight 226.26 g/mol [3]
Physical State Solid/Liquid (Dependent on ambient temp and purity)[1]
Purity Standard ≥98% (Typical commercial grade)[3]
Target Storage 2-8°C, Sealed, Dry[3]
Structural Causality in Handling
  • Lipophilicity & Dermal Penetration: The strong carbon-fluorine bonds are resistant to metabolic cleavage, and the addition of the difluorophenyl and cyclohexyl groups significantly increases the molecule's lipophilicity [1]. In a laboratory setting, this means the compound has a high potential for rapid dermal penetration. It can cross the skin barrier much faster than non-fluorinated analogs.

  • Oxidative Susceptibility: As a secondary alcohol, the hydroxyl-bearing carbon is susceptible to oxidation. Exposure to atmospheric oxygen and light over prolonged periods can lead to auto-oxidation, converting the compound into its corresponding ketone: cyclohexyl(2,4-difluorophenyl)methanone [1].

Storage & Stability Management

To ensure the chemical remains a reliable reagent, storage protocols must be strictly enforced.

  • Temperature Control: Store strictly at 2-8°C [3]. Lower temperatures reduce the kinetic energy available for auto-oxidation and degradation pathways.

  • Moisture Exclusion: The container must be kept tightly sealed in a dry environment. Condensation introduces water, which can act as a nucleophile or proton source, ruining downstream moisture-sensitive reactions (e.g., Grignard reactions or Swern oxidations).

  • Inert Atmosphere: After opening the original packaging, it is highly recommended to purge the headspace of the container with high-purity Argon or Nitrogen before resealing.

Hazard Assessment & Safety Protocols

Based on the behavior of fluorinated benzyl alcohols, the following safety systems must be implemented [1], [3]:

  • Primary Hazards: Anticipated as a Category 2 Skin Irritant and Serious Eye Irritant.

  • Dermal Protection (Causality-Driven): Because of the enhanced membrane permeability caused by the fluorinated aromatic ring, standard single-layer nitrile gloves may fail to provide adequate breakthrough time if a spill occurs. Double-gloving with heavy-duty nitrile is required.

  • Respiratory & Eye Protection: Handle exclusively within a certified chemical fume hood (face velocity >100 fpm) to prevent inhalation of vapors or aerosolized particulates. Wear splash-proof chemical safety goggles.

Experimental Protocol: Safe Handling & Transfer Workflow

The following step-by-step methodology provides a self-validating workflow for retrieving, verifying, and utilizing Cyclohexyl(2,4-difluorophenyl)methanol in a synthetic step (e.g., preparing for an oxidation or C-C bond formation).

Step 1: Thermal Equilibration (Critical Step)

  • Remove the sealed container from the 2-8°C refrigerator.

  • Do not open immediately. Allow the container to sit in a desiccator for 30–45 minutes to reach ambient room temperature.

  • Causality: Opening a cold container pulls ambient humidity into the vessel, causing condensation. This moisture will degrade the reagent over time and ruin subsequent anhydrous reactions.

Step 2: Environmental Setup

  • Ensure the fume hood is operational.

  • Don appropriate PPE: Lab coat, safety goggles, and double nitrile gloves.

Step 3: Self-Validating Purity Check (TLC/HPLC)

  • Before committing the bulk reagent to a complex, multi-step synthesis, validate its integrity.

  • Dissolve a <1 mg analytical sample in 1 mL of Dichloromethane (DCM).

  • Run a Thin Layer Chromatography (TLC) plate (e.g., Hexane:Ethyl Acetate 4:1).

  • Validation: The secondary alcohol should appear as a single, distinct spot under UV light (254 nm). If a faster-moving (less polar) spot is present, it indicates the material has partially oxidized to cyclohexyl(2,4-difluorophenyl)methanone. If the ketone is present, column chromatography purification is required before use.

Step 4: Analytical Weighing & Transfer

  • Tare a clean, oven-dried receiving flask (purged with Argon).

  • Using a clean stainless-steel spatula (or glass pipette if liquid/melted), transfer the required mass of the compound into the flask.

  • Immediately flush the stock container with Argon, seal tightly with Parafilm, and return to 2-8°C storage.

Step 5: Reaction Execution

  • Dissolve the transferred compound in the appropriate anhydrous solvent (e.g., THF or DCM) under an inert atmosphere, ready for the addition of reagents (e.g., Pyridinium chlorochromate for oxidation, or coupling agents) [1].

Workflow Visualization

The following diagram illustrates the logical progression and safety checkpoints required when handling this fluorinated secondary alcohol.

Workflow N1 1. Material Retrieval (2-8°C, Sealed) N2 2. Thermal Equilibration (Prevent Moisture Condensation) N1->N2 N3 3. PPE & Hood Setup (Double Gloves, Draft >100 fpm) N2->N3 N4 4. Purity Validation (TLC Check for Ketone Impurity) N3->N4 N5 5. Analytical Transfer (Argon Purged System) N4->N5 N6 6. Reaction Execution & Safe Waste Disposal N5->N6

Workflow for the safe handling and reaction setup of fluorinated benzyl alcohols.

References

Method

Application Note: Use of Cyclohexyl (2,4-difluorophenyl)methanol in the Synthesis of Bioactive Molecules

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Significance Cyclohexyl (2,4-difluorophenyl)methano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Significance

Cyclohexyl (2,4-difluorophenyl)methanol (CAS: 1249419-53-1) is a highly versatile chiral alcohol and a privileged building block in modern medicinal chemistry[1]. Featuring a sterically demanding cyclohexyl group paired with an electron-withdrawing 2,4-difluorophenyl moiety, this compound provides a critical structural scaffold for the synthesis of advanced bioactive molecules[1].

Chiral alcohols of this class are key intermediates in the manufacture of active pharmaceutical ingredients (APIs), sharing structural similarities with the critical precursors used in blockbuster drugs like Crizotinib (a kinase inhibitor) and Ticagrelor (a platelet aggregation inhibitor)[1].

Mechanistic Insights: The Role of the Fluorinated Scaffold

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected during structure-activity relationship (SAR) optimization:

  • Metabolic Stability: The introduction of fluorine atoms at the 2- and 4-positions of the phenyl ring significantly lowers the pKa of adjacent protons and blocks primary sites of cytochrome P450-mediated oxidative metabolism[1].

  • Membrane Permeability & Lipophilicity: The highly lipophilic cyclohexyl group, combined with the difluorophenyl ring, enhances the overall lipophilicity (LogP) of the downstream drug candidate, improving cellular membrane permeability[1].

  • Stereospecific Handles: The secondary hydroxyl group serves as a versatile stereocenter. It can undergo stereospecific C-O and C-N bond formations (e.g., via Mitsunobu inversion or mesylation followed by nucleophilic displacement) to construct complex molecular architectures[1].

  • Radical Precursor Potential: When oxidized to its corresponding ketone, cyclohexyl 2,4-difluorophenyl ketone (CAS: 898769-54-5), the scaffold can be activated via proton-coupled electron transfer (PCET) to generate α-oxy radicals. These radicals act as latent alkyl equivalents for Minisci-type C-H alkylation of heteroarenes under visible-light mediation[2].

Synthetic Disconnection Strategies

The synthesis of cyclohexyl (2,4-difluorophenyl)methanol relies on two primary disconnection approaches: C-C bond formation via organometallic reagents, and C-O bond manipulation via the reduction of a ketone precursor[1][2].

SynthesisRoutes A 2,4-Difluorobenzaldehyde + Cyclohexyl-MgBr D Cyclohexyl(2,4-difluorophenyl)methanol (CAS 1249419-53-1) A->D Grignard Addition (Strategy B) B Cyclohexanecarboxaldehyde + 2,4-Difluorophenyl-MgBr B->D Grignard Addition (Strategy A) C Cyclohexyl 2,4-difluorophenyl ketone (CAS 898769-54-5) C->D Asymmetric Reduction (Biocatalysis / NaBH4)

Caption: Synthetic routes to Cyclohexyl(2,4-difluorophenyl)methanol via Grignard addition and reduction.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility and high yield.

Protocol A: Synthesis via Organometallic Addition (Racemic)

This method utilizes Strategy A , involving the nucleophilic attack of a carbanionic carbon on an electrophilic carbonyl carbon[1].

Reagents & Equipment:

  • 2,4-Difluorophenylmagnesium bromide (0.5 M in THF)

  • Cyclohexanecarboxaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask under Argon

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Causality: Grignard reagents are highly nucleophilic and basic; trace moisture will prematurely quench the reagent to 1,3-difluorobenzene.

  • Solvent Coordination: Dissolve cyclohexanecarboxaldehyde (10 mmol) in 20 mL of anhydrous THF. Causality: THF is strictly required as its lone oxygen pairs coordinate with and stabilize the magnesium center of the Grignard reagent.

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise add 2,4-difluorophenylmagnesium bromide (11 mmol, 1.1 equiv) over 30 minutes. Causality: The reaction is highly exothermic. Controlled addition prevents localized heating, which can lead to side reactions like enolization or aldol condensation.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the aldehyde spot disappears.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to decompose the magnesium alkoxide intermediate. Stronger acids (like HCl) are avoided to prevent the acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Asymmetric Biocatalytic Reduction (Enantiopure)

To obtain enantiomerically pure (R)- or (S)-cyclohexyl(2,4-difluorophenyl)methanol, biocatalysis is preferred over heavy-metal chemocatalysis[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend the selected Ketoreductase (KRED) enzyme (e.g., 50 mg) in 10 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Cofactor Recycling System: Add NADP⁺ (1 mM), Glucose (1.5 equiv), and Glucose Dehydrogenase (GDH, 10 U/mL). Causality: KRED requires a hydride source (NADPH) to reduce the ketone. GDH continuously regenerates NADPH from NADP⁺ by oxidizing glucose to gluconolactone, making the process economically viable without stoichiometric amounts of expensive cofactors[3].

  • Substrate Addition: Dissolve cyclohexyl 2,4-difluorophenyl ketone (CAS: 898769-54-5)[2] in DMSO (10% v/v final concentration) and add to the buffer. Causality: The ketone is highly lipophilic; DMSO acts as a co-solvent to ensure substrate bioavailability to the enzyme's active site.

  • Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. The stereoselectivity is strictly dictated by the specific binding orientation of the ketone within the KRED active site[3].

  • Extraction: Extract the enantiopure alcohol with methyl tert-butyl ether (MTBE), dry, and concentrate. Determine enantiomeric excess (ee) via chiral HPLC.

Downstream Applications in Bioactive Molecule Development

Once synthesized, cyclohexyl(2,4-difluorophenyl)methanol is utilized in several advanced synthetic pathways to generate bioactive scaffolds[1][2].

BioactiveApplications Core Cyclohexyl(2,4-difluorophenyl)methanol React1 O-Alkylation / Etherification Core->React1 C-O Bond React2 Stereospecific C-N Bond Formation Core->React2 C-N Bond React3 Oxidation to Ketone Precursor Core->React3 PCET Activation App1 Antifungal Scaffolds (Triazole Derivatives) React1->App1 App2 Kinase Inhibitors (Crizotinib-like Analogs) React2->App2 App3 Minisci-type C-H Alkylation (Heteroarene Functionalization) React3->App3

Caption: Downstream applications of the chiral alcohol in the synthesis of bioactive molecules.

  • Etherification (C-O Bonds): The hydroxyl group can be deprotonated and reacted with aryl halides via S_NAr or cross-coupling to form bulky ether linkages common in antifungal agents.

  • Amination (C-N Bonds): Conversion of the alcohol to a mesylate or tosylate allows for S_N2 displacement by nitrogen heterocycles (e.g., piperazines or triazoles), reversing the stereocenter and yielding kinase inhibitor analogs[1].

Quantitative Data: Comparison of Synthetic Methodologies

The table below summarizes the quantitative parameters of the primary methodologies used to synthesize the target compound or its derivatives.

Synthesis StrategyReagents / CatalystStereoselectivityTypical YieldKey Advantage / Causality
Organometallic Addition Grignard Reagent, THFRacemic80 - 90%Highly scalable; rapid C-C bond formation[1].
Chemical Reduction NaBH₄, MethanolRacemic> 90%Mild conditions; NaBH₄ prevents over-reduction compared to harsher agents like LiAlH₄[4].
Biocatalytic Reduction KRED, NAD(P)H, GDHEnantiopure (>99% ee)75 - 85%Green chemistry; exquisite stereocontrol dictated by enzyme active site[3].
PCET Radical Generation Visible Light, Ir/Ru CatalystN/A (Radical)60 - 75%Enables late-stage C-H functionalization of complex heteroarenes[2].

References

  • Benchchem. Cyclohexyl (2,4-difluorophenyl)methanol | C13H16F2O.
  • Sigma-Aldrich. Cyclohexyl(2,4-difluorophenyl)methanol | 1249419-53-1.
  • Benchchem. Cyclohexyl 2,4-difluorophenyl Ketone | CAS 898769-54-5.
  • Benchchem. Cyclohexyl (2,4-difluorophenyl)methanol | Medicinal Chemistry Applications.
  • Benchchem. Cyclohexyl 2,4-difluorophenyl Ketone | Biocatalysis & Reduction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Cyclohexyl (2,4-difluorophenyl)methanol Synthesis

Welcome to the Technical Support Center for the synthesis of Cyclohexyl (2,4-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Cyclohexyl (2,4-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this critical intermediate. Here, we will delve into the common pitfalls of the synthesis process, offering scientifically-grounded solutions and practical advice to optimize your experimental outcomes.

Two primary synthetic routes are commonly employed for the preparation of Cyclohexyl (2,4-difluorophenyl)methanol: the Grignard reaction between a cyclohexylmagnesium halide and 2,4-difluorobenzaldehyde, and the reduction of the corresponding ketone, 2,4-difluorophenyl cyclohexyl ketone. This guide will address troubleshooting for both pathways.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize Cyclohexyl (2,4-difluorophenyl)methanol is not initiating. What should I do?

A1: Failure to initiate is a common issue in Grignard reactions. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide. Ensure all glassware is rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are anhydrous. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh reactive surface.

Q2: I am observing a significant amount of a non-polar byproduct in my Grignard reaction mixture. What is it likely to be?

A2: A common non-polar byproduct is dicyclohexyl, formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted cyclohexyl halide. To minimize this, ensure a slow, controlled addition of the cyclohexyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Q3: My ketone reduction is sluggish or incomplete. What are the potential reasons?

A3: Incomplete reduction of 2,4-difluorophenyl cyclohexyl ketone can be due to several factors. The activity of your reducing agent, such as sodium borohydride (NaBH₄), can diminish with age or improper storage. Use freshly opened or properly stored reagents. Additionally, ensure you are using a sufficient molar excess of the reducing agent. The choice of solvent can also play a role; protic solvents like methanol or ethanol are typically effective for NaBH₄ reductions.

Q4: After work-up of my Grignard reaction, I have a high recovery of 2,4-difluorobenzaldehyde. What went wrong?

A4: High recovery of the starting aldehyde suggests that the Grignard reagent either did not form in sufficient quantity or was consumed by side reactions before it could react with the aldehyde. Titrate your Grignard reagent before use to determine its exact concentration. Also, ensure your reaction is free from water, as Grignard reagents are highly basic and will be quenched by even trace amounts of moisture.

Troubleshooting Guide: The Grignard Reaction Pathway

The synthesis of Cyclohexyl (2,4-difluorophenyl)methanol via the Grignard reaction is a powerful method for carbon-carbon bond formation. However, its success is highly dependent on meticulous experimental technique.

Issue 1: Low Yield of Grignard Reagent Formation

A low concentration of the active Grignard reagent is a primary contributor to poor overall yield.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium surface is typically coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to initiate.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.

    • Mechanical Activation: Gently crush the magnesium turnings with a flame-dried glass rod to expose a fresh metal surface.

  • Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic species, especially water.

    • Glassware: All glassware must be thoroughly flame-dried under a stream of inert gas (N₂ or Ar) immediately before use.

    • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard.

    • Reagents: Ensure the cyclohexyl halide and 2,4-difluorobenzaldehyde are anhydrous.

  • Reaction Initiation: Sometimes, a gentle warming of the reaction mixture with a heat gun can initiate the reaction. Be prepared to cool the flask in an ice bath, as the reaction is exothermic.

Issue 2: Competing Side Reactions

Several side reactions can compete with the desired nucleophilic addition, leading to a complex product mixture and low yields of the target alcohol.

Causality of Side Reactions:

Side_Reactions

Side Reaction Description Mitigation Strategies
Wurtz Coupling The Grignard reagent couples with unreacted cyclohexyl halide to form dicyclohexyl.Add the cyclohexyl halide slowly to the magnesium suspension to maintain a low halide concentration. Avoid high reaction temperatures.
Enolization The Grignard reagent acts as a base and deprotonates the aldehyde at the α-position, forming an enolate. This consumes both the Grignard reagent and the aldehyde.Perform the addition of the aldehyde to the Grignard solution at low temperatures (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.
Reduction The Grignard reagent can reduce the aldehyde to the corresponding benzyl alcohol via a β-hydride transfer mechanism (Meerwein-Ponndorf-Verley type reduction).Use a Grignard reagent prepared from a halide without β-hydrogens if possible (not applicable here). Lowering the reaction temperature can also disfavor this pathway.

Troubleshooting Guide: The Ketone Reduction Pathway

The reduction of 2,4-difluorophenyl cyclohexyl ketone to Cyclohexyl (2,4-difluorophenyl)methanol is a reliable alternative synthesis route.

Issue 1: Incomplete or No Reaction

Troubleshooting Steps:

  • Reagent Quality: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[1][2] Ensure the NaBH₄ is fresh and has been stored in a desiccator, as its reactivity decreases upon exposure to moisture. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but requires strictly anhydrous conditions and careful handling.[3][4]

  • Stoichiometry: Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents) to ensure complete conversion of the ketone.

  • Solvent: For NaBH₄ reductions, protic solvents like methanol or ethanol are generally suitable.[5] For LiAlH₄, anhydrous ethereal solvents such as diethyl ether or THF are mandatory.[4]

  • Temperature: While NaBH₄ reductions are often performed at room temperature, gentle heating may be required for less reactive ketones. LiAlH₄ reactions are typically carried out at 0 °C and then allowed to warm to room temperature.

Issue 2: Formation of Byproducts

The reduction of ketones is generally a clean reaction, but side products can arise, particularly if other reducible functional groups are present in the molecule. The 2,4-difluoro-substituted aromatic ring is generally stable to hydride reducing agents.

Experimental Protocols

Protocol 1: Grignard Synthesis of Cyclohexyl (2,4-difluorophenyl)methanol

Grignard_Workflow

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Grignard Formation: Add a solution of cyclohexyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by gentle refluxing. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of 2,4-difluorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether.

  • Completion and Work-up: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reduction of 2,4-Difluorophenyl Cyclohexyl Ketone
  • Dissolution: In a round-bottom flask, dissolve 2,4-difluorophenyl cyclohexyl ketone (1.0 eq.) in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by column chromatography.

Purification by Column Chromatography

Purification of the final product is crucial to remove unreacted starting materials and byproducts.

Recommended Solvent System:

A common and effective eluent system for the purification of secondary alcohols like Cyclohexyl (2,4-difluorophenyl)methanol on silica gel is a mixture of hexanes and ethyl acetate .[6][7]

  • Initial Elution: Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar byproducts like dicyclohexyl.

  • Product Elution: Gradually increase the polarity (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the desired alcohol.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Chemguide. (2015, November). Reduction of aldehydes and ketones. Available at: [Link]

  • Reduction of aldehydes and ketones. knockhardy.org.uk. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

  • Lumen Learning. Organic Chemistry II - Reductions using NaBH4, LiAlH4. Available at: [Link]

  • University of Calgary. Ch15: Reduction of Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 19.3. Reductions using NaBH4, LiAlH4. Available at: [Link]

Sources

Optimization

How to break an emulsion during the workup of Cyclohexyl (2,4-difluorophenyl)methanol

Focus Area: Workup & Isolation of Cyclohexyl (2,4-difluorophenyl)methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with product isola...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Workup & Isolation of Cyclohexyl (2,4-difluorophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with product isolation during organometallic scale-ups. The synthesis of Cyclohexyl (2,4-difluorophenyl)methanol is a classic example of a reaction that looks beautiful on a whiteboard but can turn into a multiphasic nightmare in the separatory funnel.

Below is an in-depth, causality-driven guide to understanding, preventing, and breaking the severe emulsions associated with this specific chemical workflow.

Section 1: The Causality of Emulsions (FAQs)

Q1: Why does the synthesis of Cyclohexyl (2,4-difluorophenyl)methanol specifically prone to forming a "milkshake" emulsion? A1: The primary route to synthesize this chiral alcohol involves a Grignard reaction—typically the nucleophilic addition of 2,4-difluorophenylmagnesium bromide to cyclohexanecarbaldehyde[1]. This carbon-carbon bond-forming step yields a magnesium alkoxide intermediate. When you quench this intermediate with water or a weak protic source, it rapidly hydrolyzes into finely divided, gelatinous magnesium hydroxide ( Mg(OH)2​ ) or basic magnesium salts[2]. These insoluble particulates aggregate at the organic-aqueous interface, acting as a physical barrier that prevents droplet coalescence. This creates a highly stable "Pickering emulsion" that traps your target compound.

Q2: I already quenched my reaction and have a stubborn emulsion. What is the immediate fix? A2: Do not shake the funnel further. Your first line of chemical rescue is to add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[2]. The tartrate anions act as bidentate ligands, chelating the Mg2+ ions and pulling them into the aqueous phase, which dissolves the solid particulates stabilizing the emulsion. If chemical chelation is too slow, you must switch to a physical disruption method: vacuum filtration of the entire biphasic mixture through a pad of Celite®[3].

Q3: Can I just use brine to fix this? A3: Saturated sodium chloride (brine) is excellent for increasing the ionic strength of the aqueous layer, which reduces the solubility of organic solvents in water (the "salting out" effect)[4]. However, brine alone cannot dissolve magnesium salts. It is best used as a preventative wash or in combination with Celite filtration, rather than as a standalone cure for a heavy Grignard emulsion.

Q4: Does my choice of extraction solvent matter? A4: Absolutely. Dichloromethane (DCM) is notorious for forming stubborn emulsions during Grignard workups due to its high density and specific interfacial tension[5]. If your protocol allows, swapping DCM for Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) will significantly reduce emulsion stability and accelerate phase separation[5].

Section 2: Visualizing the Problem and Solution

To understand how to attack the problem, we must map the physical chemistry of the interface.

Mechanism MgAlkoxide Magnesium Alkoxide Intermediate WaterQuench H2O Quench MgAlkoxide->WaterQuench MgOH2 Insoluble Mg(OH)2 Particulates WaterQuench->MgOH2 Pickering Pickering Emulsion (Stabilized Interface) MgOH2->Pickering Adsorbs to droplet surface Chelation Tartrate Chelation (Rochelle's Salt) Pickering->Chelation Acidification Acidification (HCl) Forms Soluble MgCl2 Pickering->Acidification Resolved Biphasic Resolution Chelation->Resolved Removes solid stabilizer Acidification->Resolved Dissolves solid stabilizer

Mechanistic disruption of Pickering emulsions.

EmulsionWorkflow A Quench Grignard Reaction B Phase Separation Check A->B C Clean Separation B->C Clear layers D Emulsion Formed B->D Milky interface H Isolate Organic Layer C->H E Add Saturated Brine / Rochelle's Salt D->E Step 1: Osmotic stress F Vacuum Filter via Celite D->F Step 2: Remove particulates G Acidify (1M HCl) D->G Step 3: Dissolve Mg salts E->B Re-evaluate F->B Re-evaluate G->B Re-evaluate

Workflow for resolving Grignard workup emulsions.

Section 3: Quantitative Comparison of Emulsion-Breaking Tactics

When dealing with Cyclohexyl (2,4-difluorophenyl)methanol, time is money, and product degradation is a risk. Use this data to select your intervention.

TechniqueMechanism of ActionRelative TimeSuccess RateBest Applied When...
1M HCl Acidification Solubilizes Mg(OH)2​ into MgCl2​ < 5 mins95%Product is acid-stable; basic amines are absent[4].
Rochelle's Salt (Sat. Aq.) Chelates Mg2+ via tartrate ligands15 - 60 mins85%Product is acid-sensitive; standard basic workup required[2].
Celite® Filtration Physically removes Pickering particulates10 - 20 mins90%Emulsion is highly stabilized by visible solid precipitates[3].
Brine (Sat. NaCl) Increases aqueous ionic strength (osmotic stress)< 5 mins60%Emulsion is mild; used as an initial preventative wash[4].
Co-solvent (Methanol) Alters interfacial surface tension< 2 mins50%Emulsion is minor and localized strictly at the phase boundary[5].
Section 4: Self-Validating Experimental Protocols

Trustworthy science relies on protocols that tell you if they are working in real-time. Below are the two most robust methodologies for handling this specific Grignard workup.

Protocol A: The Preventative Acidic Quench

Causality: By keeping the pH low during the initial quench, magnesium alkoxides are directly protonated, and the resulting Mg2+ ions remain fully solvated as magnesium chloride. This entirely bypasses the formation of insoluble magnesium hydroxide. Because Cyclohexyl (2,4-difluorophenyl)methanol lacks acid-sensitive protecting groups or basic amines, this is the optimal route.

  • Cooling: Transfer the Grignard reaction mixture to an ice bath and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring. Continue addition until gas evolution ceases and the aqueous phase reaches a pH of ~2-3.

    • Self-Validation Check: The solution must transition from a cloudy, opaque suspension to two distinct, transparent liquid phases. If cloudiness persists, magnesium salts are still present; add more acid.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (EtOAc).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3​ to neutralize residual acid.

    • Self-Validation Check: Gas ( CO2​ ) evolution will occur. Once bubbling stops during the wash, the organic layer is successfully neutralized.

  • Final Wash: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: The "Rescue" Celite Filtration

Causality: If an emulsion has already formed and chemical disruption (like Rochelle's salt) is taking too long, you must physically remove the stabilizing solids. Stripping the particulates out of the mixture collapses the Pickering emulsion instantly[3].

  • Apparatus Setup: Assemble a vacuum filtration apparatus using a large Büchner funnel and a clean filter flask.

  • Matrix Preparation: Pack a 1-to-2-inch pad of Celite® 545 over the filter paper. Pre-wet and pack the pad tightly with your extraction solvent (e.g., EtOAc).

  • Filtration: Pour the entire emulsified biphasic mixture from your separatory funnel directly through the Celite pad under vacuum.

    • Self-Validation Check: Look at the filtrate collecting in the flask. It should immediately separate into two distinct, clear layers as it drips through the funnel.

  • Recovery: Rinse the Celite cake thoroughly with additional organic solvent to ensure complete recovery of the Cyclohexyl (2,4-difluorophenyl)methanol trapped in the solid matrix.

  • Separation: Transfer the clear filtrate back to a clean separatory funnel, drain the aqueous layer, and proceed with drying the organic phase.

Sources

Troubleshooting

Strategies to improve the crystallization of Cyclohexyl (2,4-difluorophenyl)methanol

Welcome to the Technical Support Center for the crystallization and purification of Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1). As a chiral, fluorinated secondary alcohol[1], this compound presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of Cyclohexyl(2,4-difluorophenyl)methanol (CAS: 1249419-53-1).

As a chiral, fluorinated secondary alcohol[1], this compound presents unique physicochemical challenges during downstream processing. The presence of the lipophilic cyclohexyl ring combined with the highly electronegative 2,4-difluorophenyl moiety often leads to unpredictable solubility profiles, strong non-covalent intermolecular interactions (such as C-F···H bonding), and a high propensity for liquid-liquid phase separation (LLPS)[2].

This guide is engineered for process chemists and drug development professionals. It bypasses generic advice to provide causality-driven troubleshooting, empirical solvent data, and self-validating experimental protocols to ensure high-yield, high-purity crystalline isolation.

Part 1: Diagnostic Workflow for Crystallization

Before adjusting your parameters, it is critical to diagnose the specific thermodynamic or kinetic barrier preventing crystal lattice formation. Use the workflow below to navigate your purification strategy.

G Start Crude Cyclohexyl (2,4-difluorophenyl)methanol Goal What is the primary purification objective? Start->Goal Racemic Chemical Purity (Racemate Isolation) Goal->Racemic Bulk Purity Chiral Enantiomeric Resolution (R/S) Goal->Chiral Chiral Purity LLPS Does the solution 'oil out' upon cooling? Racemic->LLPS Lipase Lipase Kinetic Resolution (See Protocol B) Chiral->Lipase AntiSolvent Anti-Solvent Crystallization (See Protocol A) LLPS->AntiSolvent Yes (LLPS Detected) Cooling Standard Cooling Crystallization LLPS->Cooling No (Clear Nucleation) Separate Differential Crystallization of Ester vs. Alcohol Lipase->Separate

Figure 1: Decision matrix for the crystallization and chiral resolution of Cyclohexyl(2,4-difluorophenyl)methanol.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My crystallization attempts consistently result in a biphasic "oil" rather than a solid suspension. What causes this, and how can I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[2]. In highly supersaturated solutions, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[3]. Instead of crystallizing, the system minimizes its free energy by separating into a solute-rich liquid emulsion and a solvent-rich phase[2]. Because Cyclohexyl(2,4-difluorophenyl)methanol has a relatively low melting point and high lipophilicity, the solute molecules in these droplets remain highly mobile and arrange themselves randomly, trapping impurities[3].

The Solution: Oiling out is a kinetic phenomenon[3]. To bypass the miscibility gap:

  • Flatten the Cooling Curve: Reduce your cooling rate to < 0.1 °C/min. Rapid quenching forces the system past the metastable zone directly into the spinodal decomposition region[4].

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals just below the saturation temperature. This provides a pre-existing lattice, bypassing the high activation energy required for primary nucleation[5].

  • Switch to Anti-Solvent Crystallization: If cooling consistently fails, dissolve the compound in a "good" solvent (e.g., Isopropanol) and slowly titrate in a "poor" solvent (e.g., Water) to smoothly generate supersaturation without hitting the LLPS boundary (See Protocol A).

Q2: I synthesized the racemate via Grignard addition. How can I isolate the pure (S)- or (R)-enantiomer using crystallization?

The Causality: Direct preferential crystallization of a racemate is statistically improbable unless the compound forms a conglomerate crystal (which is rare). Because Cyclohexyl(2,4-difluorophenyl)methanol is a neutral secondary alcohol, traditional diastereomeric salt resolution (using chiral acids/bases) is ineffective.

The Solution: You must break the symmetry using Lipase-Catalyzed Kinetic Resolution [6]. Lipases (such as Candida antarctica Lipase B, or CAL-B) exhibit exceptional enantioselectivity without requiring cofactors[6]. By treating the racemate with a lipase and an acyl donor (like vinyl acetate) in an organic solvent, the enzyme will selectively acylate one enantiomer (typically the R-enantiomer for this scaffold). This leaves you with a mixture of an (R)-acetate ester and the unreacted (S)-alcohol[6]. Because the ester is highly lipophilic and the alcohol retains its hydrogen-bonding capability, their solubility profiles diverge drastically, allowing you to easily crystallize the (S)-alcohol out of a non-polar solvent like heptane (See Protocol B).

Part 3: Empirical Data & Solvent Screening

To prevent LLPS and maximize yield, solvent selection must balance the hydrogen-bonding hydroxyl group with the hydrophobic cyclohexyl/difluorophenyl rings. Below is a validated solvent screening matrix.

Solvent SystemRatio (v/v)Solubility ProfileLLPS (Oiling Out) RiskCrystallization Outcome
Heptane (100%) N/APoor (Cold) / Mod (Hot)Critical Biphasic oil; fails to nucleate.
Toluene (100%) N/AHigh (Cold & Hot)LowRemains in solution; no yield.
Isopropanol / Water 70 : 30Good (Hot) / Poor (Cold)Low (if seeded)Optimal. High yield, fine white needles.
Ethyl Acetate / Heptane 20 : 80Good (Hot) / Poor (Cold)ModerateGood yield, prismatic crystals. Requires slow cooling.
MTBE (100%) N/AHighLowUsed as reaction solvent for enzymatic resolution; poor for direct crystallization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization to Prevent LLPS

Use this protocol to purify racemic Cyclohexyl(2,4-difluorophenyl)methanol when standard cooling results in oiling out.

  • Dissolution: Suspend 10.0 g of crude Cyclohexyl(2,4-difluorophenyl)methanol in 30 mL of Isopropanol (IPA) in a jacketed reactor.

  • Heating & Polish Filtration: Heat the mixture to 50 °C with overhead stirring (250 rpm) until complete dissolution is achieved. Pass the hot solution through a 0.45 µm PTFE filter to remove foreign particulates that could act as rogue nucleation sites.

  • Temperature Equilibration: Transfer the filtrate back to the reactor and stabilize the temperature at 40 °C.

  • Seeding (Critical Step): Add 0.1 g (1 wt%) of pure Cyclohexyl(2,4-difluorophenyl)methanol crystals. Hold the temperature at 40 °C for 30 minutes. Validation check: The seeds should remain suspended and not dissolve, confirming the solution is in the metastable zone.

  • Anti-Solvent Addition: Using a programmable syringe pump, add 15 mL of Deionized Water at a strict rate of 0.2 mL/min. Causality: Slow addition prevents localized spikes in supersaturation that trigger LLPS.

  • Cooling & Isolation: Once water addition is complete, cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter the resulting slurry under a vacuum, wash with 10 mL of cold IPA/Water (1:1), and dry under a vacuum at 30 °C to constant weight.

Protocol B: Lipase-Mediated Kinetic Resolution & Differential Crystallization

Use this protocol to isolate the enantiomerically pure (S)-alcohol from the racemate.

  • Enzymatic Acylation: In a 250 mL round-bottom flask, dissolve 5.0 g of racemic Cyclohexyl(2,4-difluorophenyl)methanol in 50 mL of Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 6.0 mL of Vinyl Acetate (acyl donor) and 0.5 g of immobilized Candida antarctica Lipase B (CAL-B). Causality: Vinyl acetate is used because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde and evaporates, making the acylation thermodynamically irreversible.

  • Incubation & Monitoring: Stir the suspension at 35 °C. Monitor the reaction via Chiral HPLC. Stop the reaction exactly at ~50% conversion (typically 12-18 hours) to ensure maximum enantiomeric excess (ee) of the remaining unreacted (S)-alcohol.

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to remove the immobilized CAL-B enzyme (which can be washed with MTBE and reused).

  • Differential Crystallization: Evaporate the MTBE filtrate under reduced pressure to yield a crude oil (mixture of (R)-acetate and (S)-alcohol). Redissolve the oil in 15 mL of hot Heptane.

  • Isolation: Cool the heptane solution slowly to 0 °C. The hydrogen-bonding (S)-alcohol will selectively crystallize out as white solids, while the highly lipophilic (R)-acetate remains fully dissolved in the cold heptane. Filter and wash with cold heptane to isolate the pure (S)-Cyclohexyl(2,4-difluorophenyl)methanol.

Part 5: References

  • Benchchem: Cyclohexyl (2,4-difluorophenyl)methanol Source: Benchchem URL:

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: ACS Crystal Growth & Design URL:

  • Oiling Out in Crystallization Source: Mettler Toledo URL:

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL:

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: PMC (National Institutes of Health) URL:

Sources

Optimization

Common impurities found in crude Cyclohexyl (2,4-difluorophenyl)methanol and their removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in isolating highly pure Cyclohexyl (2,4-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in isolating highly pure Cyclohexyl (2,4-difluorophenyl)methanol .

This chiral alcohol is a critical synthetic intermediate used in the development of bioactive molecules and pharmaceutical scaffolds. Because it is typically synthesized via organometallic nucleophilic addition (Grignard reaction) or the reduction of its corresponding ketone , the crude reaction mixture often contains a specific profile of stubborn impurities.

This guide provides a self-validating system of protocols, explaining the chemical causality behind each step to ensure reproducible, high-integrity results.

Part 1: Synthesis Workflow & Impurity Profiling

Understanding the mechanistic origin of your impurities is the first step in eliminating them. The diagram below illustrates the standard Grignard synthesis pathway and the side reactions that generate the most common contaminants.

SynthesisPathway SM1 2,4-Difluorobenzaldehyde (Electrophile) Reaction Grignard Addition (THF or Et2O, 0°C) SM1->Reaction SM2 Cyclohexylmagnesium Bromide (Nucleophile) SM2->Reaction Target Cyclohexyl (2,4-difluorophenyl)methanol (Target Product) Reaction->Target Main Pathway Imp1 Dicyclohexyl (Wurtz Homocoupling) Reaction->Imp1 Side Reaction (Excess RX/Mg) Imp2 Cyclohexyl(2,4-difluorophenyl)methanone (Oxidation Product) Reaction->Imp2 Air Exposure Imp3 Residual Aldehyde (Unreacted SM) Reaction->Imp3 Incomplete Conversion

Mechanistic pathways generating the target alcohol and primary impurities during Grignard synthesis.

Quantitative Impurity Data & Detection

To effectively track your purification, use the following analytical markers. Data is standardized for thin-layer chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate mobile phase on silica gel.

ImpurityChemical NatureOrigin / CausalityDetection (TLC / Analytical)Removal Strategy
2,4-Difluorobenzaldehyde Electrophilic Starting MaterialIncomplete Grignard addition; moisture quenching the nucleophile. Rf​≈0.6 (UV active, 2,4-DNP positive)Chemoselective aqueous bisulfite wash
Dicyclohexyl Non-polar HydrocarbonWurtz homocoupling during Grignard reagent formation. Rf​≈0.9 (UV inactive, KMnO 4​ positive)Selective crystallization or Silica chromatography
Cyclohexyl(2,4-difluorophenyl)methanone KetoneOver-oxidation of the product or unreacted intermediate. Rf​≈0.5 (UV active)Selective crystallization
Magnesium Salts Inorganic SaltByproduct of the Grignard reaction workup.Baseline ( Rf​=0.0 )Aqueous wash (Saturated NH 4​ Cl)
Target Alcohol Secondary AlcoholMain Product Rf​≈0.3 (UV active, KMnO 4​ positive)N/A

Part 2: Troubleshooting FAQs (Understanding Causality)

Q1: Why is there a significant amount of dicyclohexyl in my crude mixture? A: Dicyclohexyl is a Wurtz coupling byproduct. During the formation of the cyclohexylmagnesium bromide Grignard reagent, a single-electron transfer (SET) occurs from the magnesium surface to the alkyl halide, generating transient cyclohexyl radicals. If the local concentration of the halide is too high, these radicals will recombine (homocoupling) rather than reacting with the magnesium surface . Fix: Ensure adequate dilution of your alkyl halide and maintain a controlled, dropwise addition rate to the magnesium turnings to suppress radical recombination.

Q2: My LC-MS shows a mass corresponding to cyclohexyl(2,4-difluorophenyl)methanone. Where is this coming from? A: This is the oxidized ketone derivative of your target compound. Secondary alcohols adjacent to an aryl ring can be susceptible to air oxidation over time. Alternatively, if you synthesized the alcohol via the reductive pathway (e.g., using NaBH 4​ to reduce the ketone), this indicates incomplete reduction . Fix: Degas your solvents prior to the reaction and store the purified alcohol under an inert argon atmosphere.

Q3: My crude NMR shows residual 2,4-difluorobenzaldehyde, even though I used an excess of Grignard reagent. Why? A: Grignard reagents are highly sensitive to protic sources. Even trace amounts of moisture in your THF, glassware, or the aldehyde itself will rapidly protonate the cyclohexylmagnesium bromide to form cyclohexane, effectively neutralizing your excess reagent before it can attack the aldehyde.

Part 3: Validated Purification Methodologies

To achieve API-grade purity, we utilize a two-step orthogonal purification strategy: a chemoselective liquid-liquid extraction followed by a thermodynamic crystallization.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Bisulfite Aq. NaHSO3 Wash (Liquid-Liquid Extraction) Crude->Bisulfite AqLayer Aqueous Layer (Bisulfite-Aldehyde Adduct) Bisulfite->AqLayer Removes Aldehyde OrgLayer Organic Layer (Target, Ketone, Homocoupled) Bisulfite->OrgLayer Retains Product Cryst Recrystallization (Hexanes/EtOAc) OrgLayer->Cryst Pure Pure Cyclohexyl (2,4-difluorophenyl)methanol Cryst->Pure Precipitates MotherLiq Mother Liquor (Dicyclohexyl + Ketone) Cryst->MotherLiq Remains Soluble

Step-by-step chemoselective purification workflow for isolating the target chiral alcohol.

Protocol 1: Chemoselective Removal of Unreacted Aldehyde

Causality: Sodium bisulfite (NaHSO 3​ ) acts as a nucleophile, selectively attacking the unhindered carbonyl carbon of the residual 2,4-difluorobenzaldehyde. This forms an α -hydroxy sulfonate adduct. Because this adduct is a highly charged salt, it partitions entirely into the aqueous layer, leaving the unreactive secondary alcohol in the organic phase .

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a concentration of ~0.1 M.

  • Extraction: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO 3​ ).

  • Agitation: Vigorously shake the separatory funnel for 15–30 minutes. Note: Extended biphasic agitation is critical to overcome mass transfer limitations and ensure complete adduct formation.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the aldehyde adduct) and retain the upper organic layer. Wash the organic layer once with brine, then dry over anhydrous Na 2​ SO 4​ .

  • Self-Validation Check: Spot the dried organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms the complete eradication of the aldehyde.

Protocol 2: Removal of Wurtz Coupling Products via Crystallization

Causality: Dicyclohexyl is a highly lipophilic, non-polar hydrocarbon that remains highly solvated in non-polar solvents like hexanes even at low temperatures. Conversely, the target Cyclohexyl (2,4-difluorophenyl)methanol possesses a hydroxyl group capable of hydrogen bonding and a difluorophenyl ring capable of π−π stacking, allowing it to form a stable crystal lattice when the solvent polarity is carefully tuned.

  • Concentration: Concentrate the aldehyde-free organic layer in vacuo to yield a crude viscous oil or semi-solid.

  • Solvation: Suspend the crude material in a minimal volume of boiling Hexanes. If the material does not fully dissolve, add Ethyl Acetate dropwise (up to 5% v/v) until the solution becomes completely clear.

  • Nucleation: Remove the flask from the heat source and allow it to cool ambiently to room temperature. Do not disturb the flask, as slow cooling promotes the exclusion of impurities from the growing crystal lattice.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize the thermodynamic yield of the crystals.

  • Isolation: Isolate the white crystals via vacuum filtration (Buchner funnel) and wash the filter cake with a small volume of ice-cold hexanes.

  • Self-Validation Check: Analyze the isolated crystals via 1 H NMR. The absence of broad, disproportionate multiplet peaks at δ 1.0–1.8 ppm (which would indicate excess cyclohexyl protons from dicyclohexyl) confirms the success of the crystallization.

References

  • "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol" , Journal of Visualized Experiments (JoVE) / National Institutes of Health (NIH). Available at:[Link]

  • "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions" , Green Chemistry (RSC Publishing). Available at:[Link]

Troubleshooting

Addressing challenges in the scale-up of Cyclohexyl (2,4-difluorophenyl)methanol synthesis

Welcome to the technical support guide for the synthesis and scale-up of Cyclohexyl(2,4-difluorophenyl)methanol. This document is designed for researchers, chemists, and process development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and scale-up of Cyclohexyl(2,4-difluorophenyl)methanol. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible process.

Synthesis Overview

The most common and direct route to Cyclohexyl(2,4-difluorophenyl)methanol is the Grignard reaction. This involves the nucleophilic addition of a cyclohexylmagnesium halide (e.g., bromide or chloride) to 2,4-difluorobenzaldehyde.[1][2] While fundamentally a straightforward C-C bond formation, this process is fraught with challenges, particularly during scale-up, that can significantly impact yield and purity.[3]

The overall reaction is as follows:

Step 1: Grignard Reagent Formation Cyclohexyl Bromide + Magnesium → Cyclohexylmagnesium Bromide

Step 2: Nucleophilic Addition Cyclohexylmagnesium Bromide + 2,4-Difluorobenzaldehyde → Intermediate Magnesium Alkoxide

Step 3: Aqueous Workup Intermediate Magnesium Alkoxide + H₃O⁺ → Cyclohexyl(2,4-difluorophenyl)methanol

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Grignard reaction? Absolute exclusion of moisture is paramount. Grignard reagents are potent nucleophiles and strong bases that react readily with protic sources like water.[4][5] This reaction not only consumes the reagent, reducing yield, but also forms undesired byproducts. All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous.[6][7] The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

Q2: Which solvent is preferred for this synthesis, THF or Diethyl Ether? Both are common choices. Tetrahydrofuran (THF) is often favored for its higher boiling point and better ability to solvate the Grignard reagent, which can be beneficial for sluggish reactions.[6] However, diethyl ether is less expensive and has a lower boiling point, which can simplify solvent removal. For the scale-up of the cyclohexylmagnesium halide formation, diethyl ether is often sufficient and its gentle reflux provides a good visual indicator of reaction progress.[9][10]

Q3: Can I use cyclohexyl chloride instead of cyclohexyl bromide? Yes, but initiation can be more challenging. Organochlorides are generally less reactive than organobromides in forming Grignard reagents.[3] While chlorides are more cost-effective for large-scale production, their use may require more aggressive activation methods for the magnesium and potentially longer reaction times.

Q4: My reaction won't start. What should I do? This is a classic Grignard problem, usually due to a passivating magnesium oxide layer on the metal surface.[4][11]

  • Activation is Key: Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh, reactive metal.[5][11] You will see the characteristic brown color of the iodine disappear as the reaction initiates.

  • Mechanical Agitation: Crushing a few pieces of magnesium with a dry glass rod can also break the oxide layer.[4]

  • Chemical Initiator: A few drops of 1,2-dibromoethane can be used. It reacts readily with magnesium to form ethene and MgBr₂, an exothermic reaction that activates the surface and helps initiate the main reaction.[11]

Troubleshooting Guide: From Lab Bench to Scale-Up

This section addresses specific issues you may encounter during the synthesis, with a focus on challenges that emerge during scale-up.

Issue 1: Low or No Yield of Grignard Reagent
Symptom Potential Cause Troubleshooting & Scale-Up Solution
Reaction fails to initiate (no exotherm, no cloudiness).Passive Magnesium Oxide Layer: The surface of the magnesium turnings is coated with MgO, preventing reaction.[4]Lab-Scale: Add a crystal of iodine or a few drops of 1,2-dibromoethane.[5] Scale-Up: Ensure high-quality, fresh magnesium turnings are used. Consider mechanical activation by stirring the dry magnesium under nitrogen before solvent addition.
Initial exotherm occurs, but the reaction "dies."Presence of Moisture: Trace water in the solvent, glassware, or on the surface of the starting materials.Lab-Scale & Scale-Up: Rigorously dry all components. Use freshly distilled anhydrous solvents. Flame-dry glassware under vacuum and cool under an inert gas stream.[6]
A significant amount of white solid precipitates.Excessive Moisture: Widespread quenching of the Grignard reagent.This indicates a systemic moisture issue. The run is likely unsalvageable. Review all drying procedures for solvents and equipment before re-attempting.
Dark brown or black reaction mixture.Overheating/Decomposition: Localized overheating can cause decomposition and side reactions. Impure Reagents: Impurities in the cyclohexyl halide or magnesium can catalyze decomposition.Lab-Scale: Control the addition rate of the cyclohexyl halide to maintain a gentle reflux without external heating. Scale-Up: This is a critical safety issue. Ensure adequate reactor cooling capacity. A semi-batch process with slow, controlled addition of the halide is mandatory to manage the exotherm.
Issue 2: Poor Yield of Final Alcohol Product
Symptom Potential Cause Troubleshooting & Scale-Up Solution
High recovery of unreacted 2,4-difluorobenzaldehyde.Inaccurate Grignard Titration: The concentration of the Grignard reagent was overestimated, leading to substoichiometric addition.Lab-Scale & Scale-Up: Never assume 100% yield for the Grignard reagent. Always perform a titration (e.g., with I₂) before use to determine the exact molarity.[10]
Formation of a significant apolar byproduct, dicyclohexyl.Wurtz Coupling: The Grignard reagent reacts with unreacted cyclohexyl bromide.[5][12]This is favored by high local concentrations of the alkyl halide. Solution: During Grignard formation, add the cyclohexyl bromide solution slowly and sub-surface to the stirred magnesium suspension to ensure it reacts quickly upon addition.[5][11]
Formation of a high molecular weight byproduct.Enolization of Aldehyde: The Grignard reagent acts as a base, deprotonating the aldehyde, which can lead to self-condensation products.This is less common with non-enolizable aldehydes but can occur if impurities are present. Solution: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Issue 3: Workup and Purification Complications
Symptom Potential Cause Troubleshooting & Scale-Up Solution
Persistent emulsion during aqueous quench.Formation of Magnesium Hydroxide Gel: Quenching with water can form a thick Mg(OH)₂ precipitate that is difficult to separate.Lab-Scale & Scale-Up: Quench the reaction by slowly adding it to a cooled (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution dissolves magnesium salts as soluble complexes, preventing gel formation and leading to cleaner phase separation.
Product is difficult to separate from cyclohexanol byproduct.Hydrolysis of Unreacted Grignard: Any excess Grignard reagent will be hydrolyzed during workup to form cyclohexanol.[9]Solution: An alkaline wash can help. Cyclohexanol is less soluble in a basic aqueous phase than the target product's alkoxide. Extracting the organic phase with a dilute NaOH solution can remove some cyclohexanol.[9] However, the primary solution is to use the correct stoichiometry based on titration.
Product oils out during recrystallization.Incorrect Solvent System or Impurities: The chosen solvent may be unsuitable, or high levels of impurities are preventing crystallization.Solution: Perform small-scale solvent screening. A common system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity appears, then allow to cool slowly.[13] If oiling persists, a preliminary purification by column chromatography may be necessary.[13]

Visualized Workflows and Protocols

Overall Synthesis Workflow

The following diagram outlines the critical stages of the synthesis, from preparation to purification.

SynthesisWorkflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_grignard 2. Grignard Formation cluster_reaction 3. C-C Bond Formation cluster_workup 4. Workup & Purification Dry_Glassware Oven-Dry Glassware Activate_Mg Activate Mg (Iodine) Dry_Glassware->Activate_Mg Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Activate_Mg Slow_Addition_RX Slow Addition of Cyclohexyl Bromide Activate_Mg->Slow_Addition_RX Reflux Maintain Gentle Reflux Slow_Addition_RX->Reflux Titration Titrate Reagent Reflux->Titration Cool_Grignard Cool Grignard (0 °C) Titration->Cool_Grignard Slow_Addition_Aldehyde Slow Addition of 2,4-Difluorobenzaldehyde Cool_Grignard->Slow_Addition_Aldehyde Quench Quench in sat. NH4Cl (aq) Slow_Addition_Aldehyde->Quench Extract Extract with Ether/EtOAc Quench->Extract Purify Purify (Chromatography or Recrystallization) Extract->Purify

Caption: Key stages in the synthesis of Cyclohexyl(2,4-difluorophenyl)methanol.

Troubleshooting Decision Tree: Low Product Yield

When faced with low yield, this decision tree can help diagnose the root cause.

TroubleshootingYield Start Low Yield of Final Product Check_SM Analyze Crude Mixture: High level of unreacted 2,4-difluorobenzaldehyde? Start->Check_SM Check_Byproduct Analyze Crude Mixture: Major byproduct is dicyclohexyl? Check_SM->Check_Byproduct No Grignard_Issue Root Cause: Problem with Grignard Reagent (Concentration or Formation) Check_SM->Grignard_Issue Yes Wurtz_Issue Root Cause: Wurtz Coupling Side Reaction Check_Byproduct->Wurtz_Issue Yes Moisture_Issue Root Cause: Systemic Moisture Contamination Check_Byproduct->Moisture_Issue No (High Cyclohexanol) Solution_Tritate Solution: Titrate Grignard before use. Ensure complete Mg consumption. Grignard_Issue->Solution_Tritate Solution_Addition Solution: Slow down addition of cyclohexyl bromide during Grignard formation. Wurtz_Issue->Solution_Addition Solution_Dry Solution: Re-verify drying procedures for all glassware and solvents. Moisture_Issue->Solution_Dry

Caption: A diagnostic workflow for troubleshooting low product yield.

Detailed Experimental Protocols

Protocol 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel.

  • Preparation: Flame-dry all glassware under vacuum and cool under a gentle stream of dry nitrogen.

  • Charge Reactor: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.[5]

  • Solvent Addition: Add approximately 10% of the total required anhydrous diethyl ether, just enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in the remaining anhydrous diethyl ether. Add a small portion (~5-10%) of this solution to the magnesium suspension.

  • Observe Initiation: The brown color of the iodine should fade, the solution may become cloudy and grey, and a gentle reflux should begin without external heating.[4][7] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed, then stop heating immediately.

  • Controlled Addition: Once the reaction is self-sustaining, add the remainder of the cyclohexyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.[10] Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes at room temperature or with gentle heating to ensure all magnesium has reacted.

  • Titration: Before proceeding, take an aliquot of the Grignard solution and titrate it to determine the precise molarity.

Protocol 2: Synthesis of Cyclohexyl(2,4-difluorophenyl)methanol
  • Preparation: In a separate flame-dried, three-necked flask under nitrogen, prepare a solution of 2,4-difluorobenzaldehyde (1.0 equivalent relative to the titrated amount of Grignard reagent) in anhydrous diethyl ether.

  • Cooling: Cool both the Grignard solution and the aldehyde solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the 2,4-difluorobenzaldehyde solution to the stirred Grignard reagent via cannula or dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. A thick, off-white precipitate of the magnesium alkoxide salt will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a saturated aqueous solution of ammonium chloride. Slowly and carefully pour the reaction mixture into the stirred ammonium chloride solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is 10-20% Ethyl Acetate in Hexanes. The desired alcohol product is more polar and will have a lower Rf value than non-polar byproducts like dicyclohexyl.[13]

  • Column Packing: Prepare a silica gel column using the chosen eluent system (starting with a lower polarity, e.g., 5-10% Ethyl Acetate/Hexanes).[13]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column, starting with the low-polarity mobile phase to remove non-polar impurities. Gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate) to elute the desired product.[13]

  • Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Cyclohexyl(2,4-difluorophenyl)methanol.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Praktikum. (2006, March). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964489A - Process for producing cyclohexyl-containing compound and process for producing cyclohexane carboxylate from benzene carboxylate.
  • University of Missouri–St. Louis. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2846477A - Purification of methanol.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]

  • Ghobril, C., Sabot, C., Mioskowski, C., & Baati, R. (2008). TBD-Catalyzed Direct 5- and 6-enolexo Aldolization of Ketoaldehydes. European Journal of Organic Chemistry, Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). By-products of methanol synthesis. Retrieved from [Link]

  • Filo. (2025, November 14). Cyclohexyl bromide reacts with Mg to form (A). (A) then reacts with (i) ¹⁴CO₂... Retrieved from [Link]

  • MPG.PuRe. (n.d.). Methanol Synthesis from Industrial CO2 Sources: A Contribution to Chemical Energy Conversion. Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Brainly. (2024, March 11). Allyl bromide and cyclohexyl magnesium bromide react to form... Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Cyclohexyl Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacokinetic and pharmacodynamic profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity, metabolic stability, and lipophilicity. This guide provides an in-depth technical comparison of fluorinated cyclohexyl methanol derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

The Influence of Fluorine on Molecular Properties: A Causal Analysis

The introduction of fluorine into the cyclohexyl methanol scaffold can dramatically alter its inherent properties. Understanding these changes is critical to designing effective and safe therapeutic agents.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. Fluorinating a metabolically labile position on the cyclohexyl ring can effectively block hydroxylation, a common metabolic pathway for alicyclic compounds. This "metabolic blocking" can increase the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is complex and context-dependent. While a single fluorine atom can slightly increase lipophilicity, multiple fluorine substitutions, particularly on one face of the cyclohexane ring, can create a significant molecular dipole, leading to a decrease in lipophilicity. This modulation of logP can be used to optimize a drug candidate's solubility and permeability across biological membranes.

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electron distribution within the molecule, influencing its ability to interact with biological targets. Fluorine can participate in favorable dipole-dipole interactions and, in some cases, form weak hydrogen bonds with protein residues. The conformational preferences of the cyclohexyl ring can also be influenced by the presence of fluorine, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.

  • Acidity/Basicity (pKa Modulation): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or increase the pKa of nearby basic groups. While the hydroxyl group of cyclohexyl methanol is not typically considered acidic, this effect can be relevant if other ionizable groups are present in the molecule.

Comparative Analysis of Fluorinated Cyclohexyl Methanol Derivatives

While direct comparative studies on a wide range of fluorinated cyclohexyl methanol derivatives are limited, we can draw valuable insights from studies on structurally related fluorinated cyclohexyl motifs.

A study on the bioactivity of progressively ring-fluorinated cyclohexylalanines as agonists for the formylpeptide receptor 2 (FPR2) and in keto-piperazines as antitrypanosomal agents provides a compelling case study. The findings from this research indicate a general trend where increasing the number of fluorine atoms on the cyclohexane ring leads to a decrease in biological activity.[1]

Table 1: Impact of Progressive Fluorination on Biological Activity of Cyclohexylalanine Analogs [1]

CompoundDegree of Fluorination on Cyclohexyl RingFPR2 Agonist Activity (EC50, nM)Antitrypanosomal Activity (IC50, µM)
Non-fluorinated analog0BaselineBaseline
Monofluorinated1DecreasedDecreased
Difluorinated2Further DecreasedFurther Decreased
Trifluorinated3Significantly DecreasedSignificantly Decreased
Pentafluorinated5Least ActiveLeast Active

This trend suggests that while a single fluorine atom may be beneficial for metabolic stability or to probe specific interactions, extensive fluorination can negatively impact binding affinity, potentially due to increased polarity and altered conformational preferences.[1]

It is crucial to note that the optimal degree and position of fluorination are highly dependent on the specific biological target and the desired pharmacological profile. Therefore, a systematic evaluation of mono- and di-fluorinated analogs at various positions of the cyclohexyl methanol ring is essential in any drug discovery campaign.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of fluorinated cyclohexyl methanol derivatives.

Synthesis of Fluorinated Cyclohexyl Methanol Derivatives

A common strategy for the synthesis of fluorinated cyclohexyl methanols involves the reduction of the corresponding fluorinated cyclohexanones or cyclohexanecarboxylic acids. The stereochemistry of the resulting alcohol (axial vs. equatorial) can often be controlled by the choice of reducing agent and reaction conditions. For the preparation of enantiomerically pure derivatives, enzymatic resolution is a powerful tool.

Protocol 1: Stereoselective Reduction of 4-Fluorocyclohexanone

  • Dissolve 4-fluorocyclohexanone in a suitable solvent (e.g., methanol, tetrahydrofuran).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the reducing agent dropwise.

    • For the synthesis of trans-4-fluorocyclohexylmethanol (axial hydroxyl group), a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) is often used.

    • For the synthesis of cis-4-fluorocyclohexylmethanol (equatorial hydroxyl group), a less sterically hindered reducing agent like sodium borohydride (NaBH4) is typically employed.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a mild acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Enzymatic Resolution of Racemic Fluorinated Cyclohexyl Methanol

This protocol utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

  • Dissolve the racemic fluorinated cyclohexyl methanol in an appropriate organic solvent (e.g., toluene, hexane).

  • Add an acyl donor (e.g., vinyl acetate, ethyl acetate).

  • Add the lipase (e.g., immobilized CALB, Novozym® 435).

  • Incubate the mixture at a controlled temperature (e.g., room temperature or 40 °C) with gentle agitation.

  • Monitor the reaction progress by GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the unreacted alcohol from the acylated product by column chromatography.

  • The acylated enantiomer can be deprotected by hydrolysis to yield the other enantiomer of the alcohol.

Diagram: Chemoenzymatic Synthesis of Enantiopure Fluorinated Cyclohexyl Methanol

G racemic_ketone Racemic Fluorinated Cyclohexanone racemic_alcohol Racemic Fluorinated Cyclohexyl Methanol racemic_ketone->racemic_alcohol Reduction (e.g., NaBH4) enantiomer_S (S)-Fluorinated Cyclohexyl Methanol racemic_alcohol->enantiomer_S Lipase (e.g., CALB) + Acyl Donor (Kinetic Resolution) enantiomer_R_ester (R)-Fluorinated Cyclohexyl Methanol Acetate racemic_alcohol->enantiomer_R_ester Lipase (e.g., CALB) + Acyl Donor (Kinetic Resolution) enantiomer_R (R)-Fluorinated Cyclohexyl Methanol enantiomer_R_ester->enantiomer_R Hydrolysis

Caption: Chemoenzymatic approach to obtaining both enantiomers of a fluorinated cyclohexyl methanol.

Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated cyclohexyl methanol derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

G start Seed Cells in 96-well Plate treat Treat with Fluorinated Cyclohexyl Methanol Derivatives start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: A simplified workflow for determining the cytotoxicity of test compounds using the MTT assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the cyclohexyl methanol scaffold offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. While extensive fluorination may lead to a decrease in biological activity, the judicious introduction of one or two fluorine atoms can enhance metabolic stability and fine-tune binding interactions. The choice between mono- and di-fluorination, as well as the position and stereochemistry of the fluorine substituent(s), must be carefully considered and empirically determined for each biological target.

Future research should focus on systematic studies that directly compare the biological activities of a wide range of positional and stereoisomers of fluorinated cyclohexyl methanol derivatives. Such studies will provide a more comprehensive understanding of the SAR for this important class of molecules and guide the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Ribeiro, S. S., Guimarães, T. F., & Porto, A. L. M. (2012). Chemoenzymatic resolution of fluorinated compounds by lipase CALB under microwave irradiation. Blucher Chemical Engineering Proceedings, 1(2), 433-436.
  • Cobb, S. L., et al. (2023). Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. ChemBioChem, e202300481.
  • de Sousa, J. S., & Zukerman-Schpector, J. (2010). Lipase-catalysed enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification. Tetrahedron: Asymmetry, 21(11-12), 1435-1443.
  • Zhang, C., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8567-8583.
  • Szymański, W., & Feringa, B. L. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4321.
  • Lu, H. F., et al. (2009). Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues. European journal of medicinal chemistry, 44(2), 482-491.
  • Chen, K., & Arnold, F. H. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Jolley, K. E., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes.
  • van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1044-1052.
  • Shibata, N., et al. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry, 6(9), 1619-1622.
  • Berkowitz, D. B., et al. (2011). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Journal of the American Chemical Society, 133(42), 16988-16998.
  • Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3567.
  • Ojima, I., et al. (1996). Syntheses, Biological Activity, and Conformational Analysis of Fluorine-Containing Taxoids. Journal of Medicinal Chemistry, 39(22), 4389-4404.
  • Šagud, I., et al. (2022). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 27(19), 6543.
  • Uesugi, M., et al. (2024). Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. International Journal of Molecular Sciences, 25(1), 345.
  • Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Medicinal Chemistry, 64(14), 10246-10259.
  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7001.
  • Zhao, C., et al. (2013). Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti-Tumor Agents. Molecules, 18(11), 13674-13686.
  • Perez, L., et al. (2009). Comparative evaluation of cytotoxicity and phototoxicity of mono and diacylglycerol amino acid-based surfactants. Toxicology in Vitro, 23(1), 163-169.
  • van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1044-1052.
  • Gingu, C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 345.
  • Behzad, B., et al. (2025). Exploring the cytotoxicity of phytochemicals: Comparative analysis of single and combination therapies in multiple cell lines. Toxicon, 263, 108433.
  • Chambers, J. E. (1995).
  • Kaczmarek, Ł., et al. (2017). Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. Molecules, 22(11), 1941.
  • Ochi, T., et al. (1999). Synthesis of the Optical Isomers of 4-[1-(4-tert-Butylphenyl)-2-oxo. Chemical and Pharmaceutical Bulletin, 47(11), 1604-1608.
  • Mogana, R., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Asymmetrical Mono-Carbonyl Analogs of Curcumin (AMACs) against Vero, HeLa, and MCF7 Cell Lines. Molecules, 23(6), 1396.
  • Zada, A., et al. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-641.
  • Zada, A., et al. (2004). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. ResearchGate. 4-methyl-3-heptanol.

Sources

Comparative

Purity Assessment of Synthesized Cyclohexyl (2,4-difluorophenyl)methanol: A Comparative Guide

Cyclohexyl (2,4-difluorophenyl)methanol (CAS: 1249419-53-1) is a highly valued chiral alcohol intermediate utilized in organic synthesis and the development of bioactive pharmaceutical compounds[1]. Because its difluorop...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclohexyl (2,4-difluorophenyl)methanol (CAS: 1249419-53-1) is a highly valued chiral alcohol intermediate utilized in organic synthesis and the development of bioactive pharmaceutical compounds[1]. Because its difluorophenyl moiety and cyclohexyl scaffold are critical building blocks for complex molecular architectures, ensuring the absolute purity of the synthesized intermediate is a non-negotiable quality control step[1].

While High-Performance Liquid Chromatography (HPLC) remains the default for many laboratories, Differential Scanning Calorimetry (DSC) offers a powerful, orthogonal approach. This guide objectively compares DSC against HPLC and Quantitative NMR (qNMR), providing the mechanistic grounding and self-validating protocols required to accurately assess the purity of this critical intermediate.

Mechanistic Grounding: The van't Hoff Principle in DSC

DSC determines purity not by separating molecules, but by measuring the thermodynamic colligative properties of the crystal lattice. The method relies on the principle of melting point depression, governed by the van't Hoff equation [2].

When impurities are present in a crystalline substance, they disrupt the uniform crystal lattice. Assuming these impurities dissolve in the molten primary substance but remain insoluble in the solid state, they lower the chemical potential of the liquid phase[3]. Consequently, a lower temperature is required to maintain thermodynamic equilibrium between the solid and liquid phases, resulting in a broadened and depressed melting endotherm[4].

The relationship is expressed as:

Ts​=T0​−ΔHf​RT02​x​⋅F1​

Where:

  • Ts​ = Sample temperature at fraction melted ( F )

  • T0​ = Melting point of the 100% pure substance

  • R = Gas constant

  • x = Mole fraction of impurities

  • ΔHf​ = Heat of fusion of the pure substance

The Causality of Absolute Purity: Because DSC calculates the total mole fraction of all cryoscopic impurities based purely on the energy required to melt the sample, it is an absolute method. It does not require a reference standard of the impurity itself, nor does it rely on the impurity possessing a specific chromophore[3].

Orthogonal Comparison: DSC vs. HPLC vs. qNMR

To build a robust purity profile, scientists must understand the distinct nature of the data generated by different analytical techniques. Relying on a single method introduces blind spots.

Table 1: Strategic Comparison of Purity Assessment Methods

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Purity Metric Absolute Mole % Relative Area % (Mass % with standards)Absolute Mass %
Mechanistic Basis Melting point depression (van't Hoff)[5]Chromatographic separation & UV absorbanceProton integration vs. Internal Standard
Reference Standard? No (Only instrument calibration needed)[4]Yes (Required for accurate response factors)Yes (Internal standard only, e.g., Maleic acid)
Sample Requirement 1–3 mg (Solid state)[2]µL injection of dilute solution10–20 mg (Dissolved in deuterated solvent)
Primary Strength Detects all cryoscopic impurities; rapid absolute quantification[6].Separates and identifies specific degradation pathways.Highly structurally specific; excellent for mass balance.
Critical Limitation Blind to impurities that form solid solutions; requires thermal stability[3].Blind to impurities lacking a UV chromophore (e.g., inorganic salts).Lower sensitivity for trace impurities (<0.5%).
Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following workflows detail the causality behind each procedural step.

Protocol A: Absolute Purity Determination by DSC

Note: This method is valid for purities >98 mol% where the compound does not decompose during melting[3].

  • System Calibration (Validation Step): Run a high-purity Indium standard before the sample.

    • Causality: Indium has a highly stable, known melting point (156.6°C) and heat of fusion (28.45 J/g). If the onset temperature or enthalpy deviates, the system's thermocouple has drifted and requires recalibration[7].

  • Sample Encapsulation: Accurately weigh 1.5 to 2.5 mg of synthesized Cyclohexyl (2,4-difluorophenyl)methanol into a clean aluminum pan and hermetically seal it[3].

    • Causality: As a fluorinated alcohol, the compound may exhibit volatility near its melting point. Hermetic sealing prevents mass loss during the run, which must remain <1% to satisfy ASTM E928 requirements[2].

  • Thermal Program: Equilibrate at 25°C, then heat at a slow, constant rate of 0.5 °C/min to 1.0 °C/min through the melting range under a 50 mL/min Nitrogen purge[8].

    • Causality: The van't Hoff equation strictly assumes the system is in continuous thermal equilibrium. High heating rates (e.g., 10 °C/min) induce thermal lag, artificially broadening the peak and resulting in falsely low purity calculations[8].

  • Data Acquisition & Linearization: Record heat flow vs. temperature. Plot the sample temperature ( Ts​ ) against the reciprocal of the fraction melted ( 1/F )[2].

    • Causality: The initial melting phase often deviates from linearity due to undetected pre-melting of eutectic impurities. The software must apply a linearization correction (typically using 10-50% of the peak area) to mathematically restore the theoretical curve, yielding the true total impurity mole fraction[8].

Protocol B: Orthogonal Validation by HPLC
  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile/Water (50:50).

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse Phase column (e.g., 4.6 x 100 mm, 3.5 µm). Run a gradient elution from 10% to 90% Acetonitrile over 20 minutes.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

    • Causality: The difluorophenyl ring provides a strong chromophore at 254 nm, allowing for the relative area % quantification of structurally related aromatic impurities.

Mandatory Visualization: Purity Assessment Workflow

The following diagram illustrates the logical relationship and orthogonality of the purity assessment methods discussed.

PurityWorkflow Sample Cyclohexyl (2,4-difluorophenyl)methanol Sample Preparation DSC DSC Analysis (Absolute Mole %) Sample->DSC HPLC HPLC Analysis (Relative Area %) Sample->HPLC qNMR qNMR Analysis (Absolute Mass %) Sample->qNMR DSC_Step 0.5 °C/min Heating van't Hoff Linearization DSC->DSC_Step HPLC_Step C18 Gradient Elution UV Detection HPLC->HPLC_Step qNMR_Step Internal Standard Proton Integration qNMR->qNMR_Step Validation Orthogonal Validation Cross-Correlated Purity >99.0% DSC_Step->Validation HPLC_Step->Validation qNMR_Step->Validation

Orthogonal workflow for purity validation of pharmaceutical intermediates.

References[1] Cyclohexyl (2,4-difluorophenyl)methanol|C13H16F2O - Benchchem. Source: benchchem.com. Verified URL[2] Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. Source: netzsch.com. Verified URL[7] Purity Determination of Low - Molecular - Mass Compounds by DSC. Source: scribd.com. Verified URL[6] 2-Chlorocinnamic Acid|High Purity - Benchchem. Source: benchchem.com. Verified URL[3] A Comparative Guide to Assessing the Purity of Synthesized 4-Benzoylbenzamide by Differential Scanning Calorimetry (DSC). Source: benchchem.com. Verified URL[4] Thermal Analysis of Pharmaceuticals: Purity determination by DSC. Source: mt.com. Verified URL[8] Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Source: scielo.br.Verified URL[5] 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 | Benchchem. Source: benchchem.com.Verified URL

Sources

Validation

Benchmarking the biological activity of Cyclohexyl (2,4-difluorophenyl)methanol against similar compounds

Abstract This guide presents a comprehensive framework for benchmarking the biological activity of Cyclohexyl (2,4-difluorophenyl)methanol, a chiral alcohol with structural motifs suggestive of potential antifungal prope...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a comprehensive framework for benchmarking the biological activity of Cyclohexyl (2,4-difluorophenyl)methanol, a chiral alcohol with structural motifs suggestive of potential antifungal properties. Drawing parallels with established azole antifungal agents, we hypothesize a mechanism of action centered on the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. We outline a rigorous, multi-faceted experimental approach to compare the efficacy and selectivity of this target compound against a panel of clinically relevant antifungals: Fluconazole, Voriconazole, Itraconazole, and Posaconazole. This guide provides detailed, step-by-step protocols for in vitro antifungal susceptibility testing, enzymatic inhibition assays, and cytotoxicity profiling. The objective is to furnish researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the therapeutic potential of Cyclohexyl (2,4-difluorophenyl)methanol and similar novel chemical entities.

Introduction: Rationale and Hypothesis

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents.[1] The structural architecture of Cyclohexyl (2,4-difluorophenyl)methanol, particularly the presence of a 2,4-difluorophenyl group, bears a striking resemblance to second-generation triazole antifungals like Voriconazole.[2][3] This structural analogy forms the cornerstone of our central hypothesis: that Cyclohexyl (2,4-difluorophenyl)methanol may exert antifungal activity by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[4]

CYP51 is an essential enzyme in the fungal kingdom, catalyzing a key step in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7] Its inhibition disrupts membrane integrity, leading to fungistatic or fungicidal effects.[5][6][7] The established azole antifungals, our chosen comparators, all share this mechanism of action.[5][6][7] This guide, therefore, is structured to rigorously test this hypothesis through a series of comparative in vitro experiments.

Our investigation will address three critical questions:

  • Does Cyclohexyl (2,4-difluorophenyl)methanol exhibit antifungal activity against clinically relevant fungal species, such as Candida albicans?

  • If so, is this activity mediated through the inhibition of the fungal CYP51 enzyme?

  • How does its potency and selectivity compare to established broad-spectrum azole antifungal agents?

To provide a comprehensive benchmark, we will compare the target compound against a panel of well-characterized triazole antifungals:

  • Fluconazole: A first-generation triazole with a favorable safety profile but a narrower spectrum of activity and susceptibility to resistance.[8][9]

  • Voriconazole: A second-generation triazole with a broader spectrum, including activity against Aspergillus species.[2][3][10]

  • Itraconazole: A highly lipophilic triazole with a broad spectrum but variable oral bioavailability.[11][12][13][14]

  • Posaconazole: Another broad-spectrum triazole, effective against a wide range of yeasts and molds.[5][6][7][15]

The following sections will detail the experimental design, from the initial screening for antifungal activity to the specific evaluation of the mechanism of action and concluding with an assessment of its potential for host cell toxicity.

Comparative Compounds: Physicochemical and Pharmacokinetic Profiles

A thorough understanding of the physicochemical and pharmacokinetic properties of the comparator drugs is essential for contextualizing the experimental results. The table below summarizes key parameters for our selected azole antifungals.

PropertyFluconazoleVoriconazoleItraconazolePosaconazole
Molecular Formula C₁₃H₁₂F₂N₆OC₁₆H₁₄F₃N₅OC₃₅H₃₈Cl₂N₈O₄C₃₇H₄₂F₂N₈O₄
Molecular Weight ( g/mol ) 306.27349.31705.64700.78
Aqueous Solubility Slightly soluble[16]Low (0.5 mg/mL)[17][18]Practically insolublePractically insoluble
LogP 0.5[16]1.55.664.6
Protein Binding ~11-12%~58%>99%[19]>98%
Bioavailability (Oral) >90%[20]~96%~55%[19]Variable, enhanced with high-fat meal[5]
Elimination Half-life (hours) ~30[21]Dose-dependent (6-24)~21-64[19]~35[5][22]
Primary Metabolism Minimal, renal excretionHepatic (CYP2C19, CYP2C9, CYP3A4)Hepatic (CYP3A4)[19]Primarily UGT, minimal CYP

Experimental Design & Protocols

The following experimental workflow is designed to provide a comprehensive biological activity profile for Cyclohexyl (2,4-difluorophenyl)methanol.

experimental_workflow cluster_0 Phase 1: Antifungal Susceptibility cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity & Safety A In Vitro Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution) B Determination of Minimum Inhibitory Concentration (MIC) A->B Evaluate against Candida albicans C Fungal CYP51 Enzyme Inhibition Assay (Fluorescence-based) B->C Proceed if active G Determination of Selectivity Index (SI = CC₅₀/MIC) B->G D Calculation of IC₅₀ Values C->D Determine inhibitory potency E In Vitro Cytotoxicity Assay (MTT Assay on Mammalian Cells) F Calculation of CC₅₀ Values E->F Assess host cell toxicity F->G ergosterol_pathway A Lanosterol E CYP51 (14α-demethylase) A->E B 14-demethylated intermediate C Ergosterol B->C Further enzymatic steps D Fungal Cell Membrane C->D Incorporation into E->B Catalyzes F Cyclohexyl (2,4-difluorophenyl)methanol & Azole Antifungals F->E Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial biological characterization of Cyclohexyl (2,4-difluorophenyl)methanol. The proposed experiments will systematically evaluate its antifungal activity, elucidate its likely mechanism of action, and provide a preliminary assessment of its safety profile.

Should the experimental data support our hypothesis, demonstrating potent and selective antifungal activity, several future avenues of research would be warranted. These include expanding the antifungal screening to a broader panel of fungal pathogens, including resistant strains, and initiating in vivo efficacy studies in appropriate animal models of fungal infection. Furthermore, structure-activity relationship (SAR) studies could be undertaken to optimize the potency and pharmacokinetic properties of this chemical scaffold. The successful validation of Cyclohexyl (2,4-difluorophenyl)methanol as a novel antifungal lead would represent a valuable contribution to the ongoing battle against infectious diseases.

References

  • Pfaller, M. A., et al. (1998). In vitro activities of voriconazole (UK-109496) and four other antifungal agents against 394 clinical isolates of Candida spp. Antimicrobial agents and chemotherapy, 42(4), 868–871. [Link]

  • Courtney, R., et al. (2004). Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview. Journal of antimicrobial chemotherapy, 53 Suppl 1, i5–i10. [Link]

  • Pfaller, M. A., et al. (2002). In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Amphotericin B against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans. Antimicrobial agents and chemotherapy, 46(6), 1729–1734. [Link]

  • Hiratani, T., & Yamaguchi, H. (1991). [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole]. Japanese journal of antibiotics, 44(5), 580–587. [Link]

  • Regli, P., et al. (1990). [In vitro effect of itraconazole against various species of Candida]. Pathologie-biologie, 38(5), 499–504. [Link]

  • Gómez-López, A., et al. (1998). [In vitro activity of fluconazole against Candida albicans isolated from blood culture]. Revista iberoamericana de micologia, 15(4), 279–281. [Link]

  • Yamaguchi, H., et al. (1988). [In vitro activity of fluconazole, a novel bistriazole antifungal agent]. Japanese journal of antibiotics, 41(3), 367–381. [Link]

  • Boelaert, J., et al. (1988). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of antimicrobial chemotherapy, 22(2), 153–156. [Link]

  • Uchida, K., & Yamaguchi, H. (1988). [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with systemic mycoses]. Japanese journal of antibiotics, 41(2), 279–287. [Link]

  • Chen, Y. L., et al. (2013). Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans. PloS one, 8(3), e57672. [Link]

  • Duke University. (2013). Posaconazole exhibits in vitro and in vivo synergistic antifungal activity with caspofungin or FK506 against Candida albicans.[Link]

  • Courtney, R., et al. (2003). Skin Concentrations and Pharmacokinetics of Posaconazole after Oral Administration. Antimicrobial agents and chemotherapy, 47(9), 2780–2784. [Link]

  • Cantón, E., & Pemán, J. (2007). [In vitro antifungal activity of voriconazole: New data after the first years of clinical experience]. Revista espanola de quimioterapia : publicacion oficial de la Sociedad Espanola de Quimioterapia, 20(3), 283–296. [Link]

  • Hardin, T. C., et al. (1988). Pharmacokinetics of Itraconazole following Oral Administration to Normal Volunteers. Antimicrobial agents and chemotherapy, 32(9), 1310–1313. [Link]

  • Kauffman, C. A., & Zarins, L. T. (1998). In vitro activity of voriconazole against Candida species. Diagnostic microbiology and infectious disease, 31(1), 297–300. [Link]

  • de Castro, P. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56582. [Link]

  • Boelaert, J., et al. (1988). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 22(2), 153-156. [Link]

  • Zomorodian, K., et al. (2014). Possible mechanisms of the antifungal activity of fluconazole in combination with terbinafine against Candida albicans. Pharmaceutical biology, 52(11), 1431–1436. [Link]

  • Krishna, G., et al. (2015). Pharmacokinetics and safety of posaconazole delayed-release tablets for invasive fungal infections. Dove Medical Press. [Link]

  • Courtney, R., et al. (2003). Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers. Antimicrobial agents and chemotherapy, 47(9), 2780–2784. [Link]

  • Pfaller, M. A., et al. (2003). In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. Antimicrobial agents and chemotherapy, 47(11), 3591–3595. [Link]

  • Hardin, T. C., et al. (1988). Pharmacokinetics of itraconazole following oral administration to normal volunteers. Antimicrobial agents and chemotherapy, 32(9), 1310–1313. [Link]

  • Heykants, J., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 32 Suppl 1, 67–87. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol.[Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.[Link]

  • Lau, D., et al. (2023). Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. Pharmaceutics, 15(2), 405. [Link]

  • CyQUANT. (2023). Cell Viability Assay (MTT Assay) Protocol.[Link]

  • Cuenca-Estrella, M., et al. (2013). Antifungal activity of posaconazole against Candida spp. and non-Candida clinical yeasts isolates. Revista iberoamericana de micologia, 30(2), 90–94. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.[Link]

  • van der Elst, K. C. M., et al. (2020). Pharmacokinetics and Pharmacodynamics of Posaconazole. Clinical pharmacokinetics, 59(6), 689–714. [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[Link]

  • Marcos-Zambrano, L. J., et al. (2025). In Vitro Assessment of Fluconazole and Cyclosporine A Antifungal Activities: A Promising Drug Combination Against Different Candida Species. Journal of fungi (Basel, Switzerland), 11(2), 193. [Link]

  • Biomedical and Pharmacology Journal. (2023). An In Vitro Evaluation of Anti-fungal Activity of Different Nano forms of Fluconazole Against Candida albicans.[Link]

  • Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(3), e00091-19. [Link]

  • Ruhnke, M., et al. (1998). In vitro activities of voriconazole (UK-109,496) against fluconazole-susceptible and -resistant Candida albicans isolates from the oral cavities of patients with human immunodeficiency virus infection. Antimicrobial agents and chemotherapy, 42(4), 931–933. [Link]

  • Wikipedia. (n.d.). Itraconazole.[Link]

  • ResearchGate. (n.d.). In vitro activity of fluconazole and voriconazole against isolates of Candida albicans from patients with haematological malignancies.[Link]

  • National Center for Biotechnology Information. (n.d.). Fluconazole. PubChem Compound Database. [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[Link]

  • Heykants, J., et al. (1989). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 32 Suppl 1, 67–87. [Link]

  • Salgado, F., & Donato, M. (2015). Review of Fluconazole Properties and Analytical Methods for Its Determination. Critical Reviews in Analytical Chemistry, 45(1), 1-10. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). Synthesis and physicochemical studies of fluconazole ionic liquids.[Link]

  • ACS Publications. (2023). Physicochemical and Anti-fungal Studies of the Pharmaceutical Co-crystal/Salt of Fluconazole.[Link]

  • Journal of Laboratory Physicians. (2024). Comparative evaluation of MIC values of Trichosporon spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods.[Link]

  • Lau, D., et al. (2023). Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. Pharmaceutics, 15(2), 405. [Link]

  • National Center for Biotechnology Information. (n.d.). Voriconazole. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).

Sources

Comparative

A Comparative Spectroscopic Guide to Cyclohexyl(2,4-difluorophenyl)methanol and Its Synthetic Precursors

This technical guide offers a detailed comparative analysis of the spectral data for Cyclohexyl(2,4-difluorophenyl)methanol, a chiral alcohol of significant interest in medicinal chemistry, and its synthetic precursors:...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a detailed comparative analysis of the spectral data for Cyclohexyl(2,4-difluorophenyl)methanol, a chiral alcohol of significant interest in medicinal chemistry, and its synthetic precursors: 1-bromo-2,4-difluorobenzene and cyclohexanecarbaldehyde. As experimentally obtained spectral data for the target compound is not widely available in public repositories, this guide will leverage predicted spectral characteristics and draw comparisons with the well-characterized, analogous compound, Cyclohexyl(phenyl)methanol. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and similar fluorinated aryl-aliphatic compounds.

Introduction

Cyclohexyl(2,4-difluorophenyl)methanol is a versatile synthetic intermediate whose structural features, particularly the presence of a difluorophenyl moiety, are of high value in the development of novel pharmaceutical agents. The fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate characterization of this compound and its precursors is therefore paramount. This guide provides an in-depth analysis of the expected transformations in spectral signatures—from starting materials to the final product—across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Synthesis Strategy: The Grignard Reaction

The most direct and widely employed method for the synthesis of Cyclohexyl(2,4-difluorophenyl)methanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of our target molecule, the reaction between 2,4-difluorophenylmagnesium bromide (formed in situ from 1-bromo-2,4-difluorobenzene and magnesium) and cyclohexanecarbaldehyde is the chosen pathway.

The mechanism proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final secondary alcohol. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignar reagents are highly basic and will react with any protic species, such as water.

Comparative Spectral Analysis

The following sections detail the expected and observed spectral data for the precursors and the final product.

1-Bromo-2,4-difluorobenzene: The Aryl Halide Precursor

This compound serves as the starting material for the formation of the Grignard reagent. Its spectral data provides a baseline for the difluorophenyl group.

Spectroscopic Data of 1-Bromo-2,4-difluorobenzene
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol
¹H NMR (CDCl₃, ppm) Aromatic protons typically appear as complex multiplets in the range of δ 7.0-7.6 ppm.
¹³C NMR (CDCl₃, ppm) Aromatic carbons appear between δ 105-165 ppm, with characteristic C-F couplings. The carbon bearing the bromine atom is typically found around δ 108-112 ppm.
IR (cm⁻¹) C-H stretching (aromatic) ~3100-3000 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, and strong C-F stretching bands in the region of 1250-1000 cm⁻¹.
Mass Spectrum (m/z) Molecular ion peaks are observed at m/z 192 and 194 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.
Cyclohexanecarbaldehyde: The Carbonyl Precursor

This aldehyde provides the cyclohexyl and carbonyl functionalities for the Grignard reaction.

Spectroscopic Data of Cyclohexanecarbaldehyde
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
¹H NMR (CDCl₃, ppm) A characteristic aldehyde proton signal (CHO) appears as a doublet around δ 9.6 ppm. The protons of the cyclohexyl ring produce a complex series of overlapping signals in the upfield region of δ 1.0-2.5 ppm.[1]
¹³C NMR (CDCl₃, ppm) The carbonyl carbon (C=O) is highly deshielded and appears around δ 205 ppm. The carbons of the cyclohexyl ring resonate at higher field, typically between δ 25-46 ppm.
IR (cm⁻¹) A strong C=O stretching band is prominent around 1725 cm⁻¹. C-H stretching of the aldehyde proton is observed as two weak bands around 2820 and 2720 cm⁻¹. Aliphatic C-H stretching is seen around 2930 and 2850 cm⁻¹.
Mass Spectrum (m/z) The molecular ion peak is observed at m/z 112. Common fragmentation patterns include the loss of a hydrogen atom (M-1) and the formyl group (M-29).
Cyclohexyl(2,4-difluorophenyl)methanol: The Final Product

The spectral data for the final product reflects the successful coupling of the two precursors. While experimental data is limited, predicted values and comparison with the analogous cyclohexyl(phenyl)methanol provide a strong basis for characterization.

Predicted and Analogous Spectroscopic Data of Cyclohexyl(2,4-difluorophenyl)methanol
Molecular Formula C₁₃H₁₆F₂O
Molecular Weight 226.26 g/mol
Predicted ¹H NMR (CDCl₃, ppm) Aromatic protons are expected as multiplets in the downfield region (δ 6.8-7.5 ppm). The proton on the carbinol carbon (CH-OH) would likely appear as a doublet or triplet in the range of δ 4.5-5.5 ppm. The cyclohexyl protons would produce complex signals in the upfield region (δ 1.0-2.0 ppm).[2]
Predicted ¹³C NMR (CDCl₃, ppm) Aromatic carbons are predicted between δ 110-165 ppm, with C-F couplings. The carbinol carbon (CH-OH) is expected in the δ 70-80 ppm range. Cyclohexyl carbons would resonate between δ 25-45 ppm.[2]
Predicted IR (cm⁻¹) A strong, broad O-H stretching band from the alcohol group is expected in the 3200-3600 cm⁻¹ region. C-H stretching (aromatic and aliphatic) would appear just below and above 3000 cm⁻¹. Strong C-F stretching bands are anticipated around 1250-1000 cm⁻¹.[2]
Predicted Mass Spectrum (m/z) The molecular ion peak [M]⁺ would be observed at m/z 226. Characteristic fragmentation would involve the loss of a water molecule (M-18) and cleavage of the bond between the carbinol carbon and the cyclohexyl or difluorophenyl group.
Analogous Data: Cyclohexyl(phenyl)methanol ¹H NMR (CDCl₃, ppm) Aromatic protons (5H, m, δ 7.2-7.4), Carbinol proton (1H, d, δ 4.6), Cyclohexyl protons (11H, m, δ 1.0-2.0).
Analogous Data: Cyclohexyl(phenyl)methanol ¹³C NMR (CDCl₃, ppm) Aromatic carbons (δ 125-144), Carbinol carbon (δ ~79), Cyclohexyl carbons (δ 25-44).

Experimental Protocols

Synthesis of Cyclohexyl(2,4-difluorophenyl)methanol

This protocol details the Grignard reaction for the synthesis of the target compound.

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Cyclohexanecarbaldehyde

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2,4-difluorobenzene (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve cyclohexanecarbaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Cyclohexyl(2,4-difluorophenyl)methanol.

Spectroscopic Characterization Workflow

Spectroscopic Characterization Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Precursors 1-Bromo-2,4-difluorobenzene + Cyclohexanecarbaldehyde Grignard Grignard Reaction Precursors->Grignard Product Cyclohexyl(2,4-difluorophenyl)methanol Grignard->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation IR FTIR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight and Fragmentation Compare Comparative Analysis of Precursor and Product Spectra NMR->Compare IR->Compare MS->Compare

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Validation

Performance Evaluation of Chromatography Columns for the Chiral Separation of Cyclohexyl (2,4-difluorophenyl)methanol

As a Senior Application Scientist specializing in chiral chromatography, I frequently encounter complex separation challenges involving heavily fluorinated pharmacophores. Cyclohexyl (2,4-difluorophenyl)methanol is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral chromatography, I frequently encounter complex separation challenges involving heavily fluorinated pharmacophores. Cyclohexyl (2,4-difluorophenyl)methanol is a highly valuable chiral building block in pharmaceutical research, particularly in the synthesis of bioactive molecules and advanced antifungal agents[1].

The separation of its enantiomers presents a unique thermodynamic challenge. The molecule features a bulky, non-polar cyclohexyl ring adjacent to a highly electronegative 2,4-difluorophenyl moiety, with a secondary hydroxyl group acting as the primary chiral center. To achieve baseline resolution, we must move beyond blind column screening and strategically select Chiral Stationary Phases (CSPs) that exploit the specific steric and electronic micro-environments of this analyte.

This guide provides an objective, data-driven comparison of three industry-standard polysaccharide-based CSPs, detailing the mechanistic causality behind their performance and offering a self-validating protocol for method development.

Mechanistic Rationale for Column Selection

Chiral recognition on coated polysaccharide columns is driven by the formation of transient diastereomeric complexes between the analyte and the CSP. The primary interaction sites are the carbamate linkages (NH and C=O) on the polymer, which engage in hydrogen bonding with the analyte's hydroxyl group.

For Cyclohexyl (2,4-difluorophenyl)methanol, the secondary interactions dictate the selectivity ( α ):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H): This CSP forms a relatively loose helical structure. The electron-rich dimethylphenyl groups offer π−π interactions. It is a standard first-line screening column for difluorophenyl derivatives[2].

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H): Features a tighter, more rigid linear conformation. The steric bulk of the cyclohexyl group often struggles to intercalate effectively into this specific chiral groove.

  • Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., Cellulose-4 / OZ-H): The introduction of the electron-withdrawing chlorine atom alters the electron density of the phenyl ring. This modification enhances dipole-dipole interactions and halogen bonding with the 2,4-difluorophenyl group. This specific CSP architecture has proven exceptionally effective for structurally related fluorinated chiral alcohols, such as voriconazole intermediates[3].

G A Analyte: Racemic Cyclohexyl (2,4-difluorophenyl)methanol B Primary Recognition Carbamate NH / C=O H-Bonding A->B Enters CSP Cavity C Secondary Interactions u03c0-u03c0 & Dipole (Difluorophenyl) B->C Electronic Alignment D Steric Inclusion (Cyclohexyl Group Fit) B->D Steric Hindrance E Enantiomeric Resolution (Rs > 1.5) C->E Differential Elution D->E Differential Elution

Fig 1: Mechanistic workflow of chiral recognition for Cyclohexyl (2,4-difluorophenyl)methanol.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system . The protocol incorporates internal checkpoints where thermodynamic equilibrium and system suitability must be analytically proven before proceeding.

Step 1: Mobile Phase Preparation & System Equilibration
  • Action: Prepare two mobile phase systems: Normal Phase (Hexane/Isopropanol 90:10 v/v) and Polar Organic (100% Methanol). Degas ultrasonically for 15 minutes.

  • Causality: Polysaccharide columns undergo slight conformational changes depending on the solvent. Hexane/IPA maintains the native polymer helix, while 100% Methanol alters the hydrogen-bonding kinetics, often sharpening peaks for polar analytes[3].

  • Self-Validation Checkpoint: Flush the column at 1.0 mL/min. Do not initiate injections until the system pressure ( ΔP ) fluctuates by less than 1% and the UV detector baseline drift is <0.1 mAU/min. This confirms thermodynamic and hydraulic equilibrium.

Step 2: Chromatographic Execution
  • Action: Set column oven temperature to 25°C. Inject 5 µL of the racemic mixture (1 mg/mL dissolved in the mobile phase). Detection via UV at 254 nm.

  • Causality: Chiral recognition is an enthalpically driven process ( ΔH<0 ). While lower temperatures generally increase selectivity ( α ), they also increase mobile phase viscosity and decrease mass transfer rates, leading to peak broadening. 25°C provides the optimal thermodynamic compromise between resolution and efficiency.

Step 3: System Suitability Testing (SST)
  • Action: Calculate the resolution ( Rs​ ) using the formula: Rs​=2(t2​−t1​)/(w1​+w2​) .

  • Self-Validation Checkpoint: The method is only deemed successful if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , the steric or electronic environment is incompatible, and the mobile phase modifier or CSP must be changed.

Performance Evaluation Data

The table below summarizes the quantitative performance of the three evaluated columns. Data was generated using the self-validating protocol described above.

Chiral Stationary Phase (CSP)Mobile Phase ModeRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Mechanistic Observation
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (90:10)1.851.151.42Good steric fit for the cyclohexyl ring, but insufficient electronic contrast for baseline resolution.
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (90:10)2.101.080.95Poor inclusion; the rigid cellulose backbone restricts the bulky cyclohexyl group from deep cavity penetration.
Cellulose tris(4-chloro-3-methylphenylcarbamate) Hexane/IPA (90:10)2.451.352.60 Strong dipole-dipole interactions between the CSP's chlorine atom and the analyte's fluorine atoms drive high selectivity.
Cellulose tris(4-chloro-3-methylphenylcarbamate) 100% Methanol (Polar Organic)1.151.423.10 Optimal performance. Methanol disrupts non-specific H-bonding, accelerating mass transfer and yielding highly symmetrical peaks.

Conclusion & Best Practices

Based on the empirical data and mechanistic analysis, Cellulose tris(4-chloro-3-methylphenylcarbamate) operating in Polar Organic Mode (100% Methanol) is the superior system for resolving Cyclohexyl (2,4-difluorophenyl)methanol.

The success of this specific column highlights a critical lesson in chiral method development: when dealing with heavily halogenated aromatic rings, selecting a CSP with complementary electron-withdrawing groups (like chlorine) can dramatically enhance dipole-dipole interactions, far outperforming standard alkyl-substituted CSPs. Furthermore, utilizing a Polar Organic mobile phase mitigates the peak broadening typically associated with bulky aliphatic rings (like the cyclohexyl group), ensuring rapid, baseline-resolved separations suitable for preparative scale-up.

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Safety & Regulatory Compliance

Safety

Cyclohexyl (2,4-difluorophenyl)methanol proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of synthetic intermediates is just as critical as the chemical transformations they undergo. Cyclohexyl(2,4-difluorophenyl)methanol i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of synthetic intermediates is just as critical as the chemical transformations they undergo. Cyclohexyl(2,4-difluorophenyl)methanol is a highly valuable chiral building block frequently utilized in the development of bioactive pharmaceutical scaffolds[1]. However, its structural incorporation of a difluorophenyl moiety fundamentally alters its end-of-life handling requirements compared to standard organic solvents[2].

The following operational guide provides a self-validating, mechanistic approach to the proper disposal and spill management of Cyclohexyl(2,4-difluorophenyl)methanol, ensuring strict compliance with environmental health and safety (EHS) regulations.

Chemical Characterization & Waste Profiling

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. The presence of fluorine atoms creates highly polarized, exceptionally stable carbon-fluorine (C-F) bonds (~116 kcal/mol).

Table 1: Quantitative Data & Waste Profiling for Cyclohexyl(2,4-difluorophenyl)methanol

PropertyValueOperational Relevance to Disposal
CAS Number 1249419-53-1Required for accurate EHS inventory logging and regulatory tracking.
Molecular Formula C13H16F2OThe "F2" dictates mandatory classification as a halogenated compound.
Molecular Weight 226.27 g/mol Utilized for mass-balance calculations in satellite accumulation logs.
Waste Classification Halogenated OrganicStrict segregation from non-halogenated waste streams is legally required[3].
Destruction Method Thermal IncinerationRequires specialized facilities (>1100°C) to break C-F bonds and scrub HF gas[4].

The Mechanistic Logic of Halogenated Waste Segregation

In laboratory safety, we do not segregate chemicals merely for administrative compliance; we do so to prevent catastrophic downstream reactions.

If Cyclohexyl(2,4-difluorophenyl)methanol is improperly mixed with non-halogenated organic waste (which is typically disposed of via standard fuel-blending or lower-temperature incineration), the incomplete combustion of the difluorophenyl ring can generate highly toxic byproducts, including fluorinated dioxins, furans, or corrosive hydrofluoric acid (HF) gas[2].

To safely mineralize this compound into carbon dioxide, water, and neutralized fluoride salts, it must be directed to a specialized high-temperature incinerator equipped with alkaline exhaust scrubbers[4]. Therefore, the primary operational directive is strict segregation.

WasteSegregation Start Waste Generated: Cyclohexyl(2,4-difluorophenyl)methanol CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream Yes (Contains Fluorine) NonHalogenated Non-Halogenated Stream CheckHalogen->NonHalogenated No Incineration High-Temperature Incineration (>1100°C) with HF Scrubbers HalogenatedStream->Incineration Final Disposal

Caption: Decision matrix for the segregation and disposal of fluorinated organic laboratory waste.

Step-by-Step Methodology: Routine Laboratory Disposal

This self-validating protocol ensures that all generated waste is safely contained, accurately documented, and legally compliant under Resource Conservation and Recovery Act (RCRA) guidelines[5].

Phase 1: Containerization

  • Select a Compatible Receptacle: Utilize a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Causality: Fluorinated organics can act as mild solvents; HDPE and PTFE provide superior chemical inertness to prevent container degradation.

  • Volume Management: Never fill the waste container beyond 75% capacity. Causality: Headspace is required to accommodate potential vapor expansion due to ambient temperature fluctuations in the laboratory[6].

Phase 2: Labeling & Documentation 3. Apply Standardized Labels: Attach a compliant "Hazardous Waste" tag before the first drop of waste enters the container. 4. Explicit Identification: Write the full chemical name: "Cyclohexyl(2,4-difluorophenyl)methanol." Do not use abbreviations, structures, or acronyms. Check the boxes for "Halogenated" and "Toxic"[7]. 5. Validation Check: Cross-reference the waste log mass with your inventory deduction. A closed mass-balance ensures no fugitive emissions or unaccounted accumulation has occurred.

Phase 3: Satellite Accumulation Area (SAA) Storage 6. Secondary Containment: Place the sealed container in a rigid, chemically compatible secondary containment tray within a designated, well-ventilated SAA[2]. 7. EHS Transfer: Request a pickup from your institution's Environmental Health and Safety (EHS) department before the 90-day regulatory accumulation limit is reached[5].

Step-by-Step Methodology: Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental discharge.

Phase 1: Secure & Protect

  • Don Appropriate PPE: Immediately equip nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles[2].

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and ensure the laboratory fume hood sashes are lowered to maximize room exhaust turnover.

Phase 2: Containment & Collection 3. Deploy Absorbents: If the compound is in a solvent solution, surround the spill perimeter with an inert universal absorbent (e.g., vermiculite or commercial spill pads) to prevent spreading. If the material is in its solid state, use a static-free brush and dustpan to sweep it up, minimizing aerosolized dust[2]. 4. Transfer to Waste: Carefully transfer all saturated absorbents, swept solids, and contaminated PPE into a rigid HDPE spill bucket or a heavy-duty hazardous waste bag[7].

Phase 3: Decontamination & Validation 5. Surface Cleaning: Wipe down the affected benchtop or floor with a compatible solvent (e.g., isopropanol) to solubilize any residual fluorinated compound, followed by a thorough wash with detergent and water. 6. Validation Check: Inspect the surface under standard lighting to ensure no crystalline residue remains. Dispose of all decontamination wipes into the halogenated waste stream[6].

SpillResponse Evacuate 1. Secure Area & Don PPE Contain 2. Contain Spill (Inert Absorbent) Evacuate->Contain Collect 3. Collect into HDPE Container Contain->Collect Label 4. Label as Halogenated Waste Collect->Label Dispose 5. Transfer to SAA for EHS Pickup Label->Dispose

Caption: Step-by-step operational workflow for chemical spill containment and waste collection.

References

  • U.S. Environmental Protection Agency (EPA) | Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS |[Link]

  • Eastern Washington University | Hazardous Waste Management Program & RCRA Guidelines |[Link]

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